molecular formula C8H11BrN2S B13552124 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Numéro de catalogue: B13552124
Poids moléculaire: 247.16 g/mol
Clé InChI: SGZLWKDEBZQJEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a useful research compound. Its molecular formula is C8H11BrN2S and its molecular weight is 247.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H11BrN2S

Poids moléculaire

247.16 g/mol

Nom IUPAC

5-bromo-2-(pyrrolidin-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)4-6-2-1-3-10-6/h5-6,10H,1-4H2

Clé InChI

SGZLWKDEBZQJEB-UHFFFAOYSA-N

SMILES canonique

C1CC(NC1)CC2=NC=C(S2)Br

Origine du produit

United States
Foundational & Exploratory

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Heterocyclic Scaffolds: An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Executive Summary

In modern drug discovery, the strategic deployment of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole represents a highly versatile pharmacophore precursor. It combines the metabolic stability and pi-stacking capability of a thiazole ring with the tunable basicity and hydrogen-bonding potential of a pyrrolidine moiety. This technical guide elucidates the physicochemical properties, causality-driven synthetic methodologies, and downstream functionalization protocols for this critical intermediate, designed specifically for medicinal chemists and process scientists.

Chemical Identity & Physicochemical Profiling

Before deploying a building block in library synthesis, its fundamental properties must be quantified. The compound (CAS: 1523200-79-4)[1] features a secondary amine that serves as an excellent handle for acylation or alkylation, alongside a brominated heteroaromatic system primed for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical and Structural Data

PropertyValueCausality / Significance in Drug Design
Chemical Name 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazoleCore scaffold identity.
CAS Number 1523200-79-4Unique registry identifier for procurement and tracking[1].
Molecular Formula C8H11BrN2SDefines stoichiometric calculations for library design.
Molecular Weight 247.16 g/mol Low MW ensures the final coupled lead remains within Lipinski's limits.
pKa (Pyrrolidine) ~9.5 (Estimated)Protonated at physiological pH; enhances the aqueous solubility of leads.
C5-Bromine Reactivity Electrophilic handleEnables orthogonal functionalization via Pd-catalyzed cross-coupling.

Mechanistic Synthesis & Reaction Causality

The de novo synthesis of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole relies on a sequence of heterocyclization and regioselective halogenation.

2.1 The Hantzsch Cyclization Strategy The foundational thiazole core is constructed using the classical Hantzsch thiazole synthesis[2]. This approach involves the condensation of a thioamide (derived from N-Boc-2-(cyanomethyl)pyrrolidine) with an α-haloketone or α-haloacetaldehyde (e.g., bromoacetaldehyde)[3]. Causality: The Hantzsch method is selected because the inherent nucleophilicity of the thioamide sulfur rapidly attacks the α-carbon of the halide, followed by cyclization via the nitrogen atom onto the carbonyl. This guarantees the regioselective formation of the 2-substituted thiazole without competing structural isomers[4].

2.2 Regioselective C5-Bromination Following cyclization, the thiazole ring must be brominated. Direct bromination with Br2 gas is often overly harsh and lacks selectivity[5]. Instead, N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is utilized[6]. Causality: The thiazole ring is electron-rich at the C5 position due to resonance donation from the sulfur and nitrogen heteroatoms. NBS provides a controlled, low steady-state concentration of electrophilic bromine. Furthermore, DMF coordinates with transient intermediates, stabilizing the transition state and driving exclusive regioselectivity at the C5 position over the C4 position[6].

Synthesis A N-Boc-2-(cyanomethyl) pyrrolidine B Thioamide Intermediate A->B H2S / TEA C Hantzsch Cyclization (Thiazole Core) B->C Bromoacetaldehyde D C5-Bromination (NBS/DMF) C->D NBS, 0°C to RT E Boc Deprotection (TFA/DCM) D->E TFA F 5-Bromo-2-(pyrrolidin-2-ylmethyl) thiazole E->F Neutralization

Fig 1: Step-by-step synthetic workflow for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

Application in Drug Discovery: Functionalization Pathways

Once synthesized, the building block is deployed in parallel medicinal chemistry. The orthogonal reactivity between the secondary amine (pyrrolidine) and the aryl bromide (thiazole) allows for bidirectional growth of the molecule, making it an ideal core for kinase inhibitors or GPCR ligands.

Functionalization A 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole B N-Alkylation / Acylation (Protect/Diversify Secondary Amine) A->B C Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) B->C D Buchwald-Hartwig Amination (Pd Catalyst, Primary/Secondary Amine) B->D E Target Lead Compounds (Kinase Inhibitors, GPCR Ligands) C->E D->E

Fig 2: Downstream functionalization pathways for drug discovery applications.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs).

Protocol A: Regioselective Bromination of the Thiazole Core Objective: Introduce the bromine atom at the C5 position of the Boc-protected precursor.

  • Preparation : Dissolve tert-butyl 2-(thiazol-2-ylmethyl)pyrrolidine-1-carboxylate (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Temperature Control : Cool the reaction vessel to 0°C using an ice-water bath. Causality: Lowering the temperature prevents runaway exothermic degradation and maximizes C5 regioselectivity[6].

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Keep the reaction shielded from light to prevent radical-mediated side reactions[5].

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC) : Pull a 10 µL aliquot, quench in water/MeCN, and analyze via LC-MS. The protocol is validated when the starting material mass ([M+H]+ 269) is entirely replaced by the brominated product mass ([M+H]+ 347/349), exhibiting the characteristic 1:1 isotopic ratio of a single bromine atom.

  • Workup : Quench with saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine, extract with EtOAc, wash heavily with brine to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (Post-N-Protection) Objective: Couple the bromothiazole with an aryl boronic acid to extend the pharmacophore.

  • Preparation : Charge a Schlenk flask with the N-protected 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Base : Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 v/v). Causality: Pd(dppf)Cl2 provides a large bite angle ideal for bulky heteroaryls, while the aqueous carbonate activates the boronic acid into the highly reactive boronate species.

  • Reaction : Heat to 90°C for 4-6 hours under nitrogen.

  • Self-Validation (IPC) : Monitor via TLC (Hexane:EtOAc 2:1) under UV light (254 nm). The starting bromothiazole will disappear, and a new, highly UV-active spot (due to extended conjugation) will appear.

  • Workup : Filter through a Celite pad to remove palladium black, partition between water and DCM, and purify the organic layer via flash chromatography.

References

  • CAS:1523200-79-4, 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole - Bidepharm. 1

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - International Journal of Advanced Research in Science, Communication and Technology. 2

  • 1,3-thiazoles: Advances in synthesis, properties, and biological potential - Taylor & Francis. 3

  • Recent Development in the Synthesis of Thiazoles - PubMed / Bentham Science Publishers. 4

  • Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors - RSC Publishing. 6

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - Chemical Reviews, ACS. 5

Sources

Structural Elucidation of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole: A Comprehensive NMR Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and targeted therapeutic design, heterocyclic scaffolds such as 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole serve as critical pharmacophores. The integration of a halogenated thiazole with a basic pyrrolidine moiety creates a unique electronic topology that dictates its binding affinity and pharmacokinetic profile. Precise structural elucidation of this intermediate is paramount to ensure downstream synthetic fidelity.

This whitepaper delineates the definitive 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures of this compound. By moving beyond mere data tabulation, this guide explores the quantum mechanical causality behind the observed chemical shifts—such as the heavy-atom effect of bromine and the diastereotopic nature of the bridging methylene group—providing a rigorous framework for spectral interpretation.

Mechanistic Rationale for Spectral Signatures

To interpret the NMR spectra of 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole accurately, one must understand the localized electronic environments dictated by the molecule's heteroatoms and stereocenters.

The Heavy-Atom Effect on the Thiazole Core

The thiazole ring is a highly conjugated, electron-deficient system. The introduction of a bromine atom at the C-5 position fundamentally alters the local magnetic shielding. Bromine, being a large and polarizable halogen, induces a pronounced "heavy-atom effect" (driven by spin-orbit coupling)[1]. While an unsubstituted thiazole C-5 carbon typically resonates around 119 ppm, the brominated C-5 carbon experiences significant upfield shielding, shifting the 13 C signal to approximately 108.4 ppm[2]. Furthermore, the lack of a proton at C-5 collapses the adjacent H-4 proton signal into a sharp, diagnostic singlet at ~7.65 ppm.

Diastereotopic Methylene Bridge

The methylene group (-CH 2​ -) linking the thiazole C-2 and the pyrrolidine C-2 is a site of high analytical interest. Because it is directly adjacent to the chiral center of the pyrrolidine ring, the two protons of this methylene bridge are diastereotopic . They are locked in different spatial and magnetic environments, meaning they are non-equivalent. Consequently, they couple not only with the adjacent methine proton but also with each other (geminal coupling, 2J≈14.5 Hz), resulting in two distinct doublet of doublets in the 1 H NMR spectrum[3].

Self-Validating NMR Acquisition Protocol

Every analytical workflow must operate as a self-validating system to prevent the misinterpretation of artifacts. The following protocol ensures high-fidelity data acquisition.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is selected due to its low polarity, which prevents the disruption of intramolecular interactions and provides a wide, unobstructed spectral window for both aliphatic and heteroaromatic signals.

  • Filtration & Homogenization:

    • Action: Filter the solution through a tightly packed glass wool plug directly into a high-precision 5 mm NMR tube.

    • Causality: Removing paramagnetic particulates and undissolved aggregates is critical. Particulates distort the localized magnetic field ( B0​ ), which would blur the complex multiplet structures of the pyrrolidine ring into uninterpretable broad humps.

  • Pre-Acquisition Purity Check (The Validation Gate):

    • Action: Acquire a rapid 16-scan 1 H NMR spectrum.

    • Causality: This acts as a quality control gate. If residual synthetic solvents (e.g., ethyl acetate or hexane) dominate the spectrum or if the signal-to-noise ratio (SNR) is poor, the sample must be re-purified or re-concentrated before committing to a lengthy 13 C acquisition.

  • High-Resolution Acquisition:

    • Action: Proceed to acquire the high-resolution 1 H spectrum (64 scans, 400/500 MHz) and the 13 C spectrum (1024 scans, 100/125 MHz).

    • Action: Run a DEPT-135 sequence immediately following the 13 C acquisition.

    • Causality: The DEPT-135 sequence unequivocally differentiates the quaternary thiazole carbons (which disappear) from the aliphatic methine/methylene carbons, ensuring the C-5 (C-Br) signal is not erroneously assigned to a baseline artifact.

Workflow Visualization

Workflow Start Sample Prep (CDCl3 + TMS) PurityCheck 1H NMR Pre-scan (16 Scans) Start->PurityCheck Decision Purity > 95%? PurityCheck->Decision Purify Re-purify (LC/MS or Column) Decision->Purify No Acquire1H High-Res 1H NMR (64 Scans, 400 MHz) Decision->Acquire1H Yes Purify->Start Acquire13C 13C NMR & DEPT (1024 Scans, 100 MHz) Acquire1H->Acquire13C Analysis Multiplet Analysis & Diastereotopic Assignment Acquire13C->Analysis

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

Quantitative Spectral Data

The following tables summarize the predictive, high-resolution spectral data for 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole, synthesized from empirical baseline data of bromothiazoles and substituted pyrrolidines.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Thiazole H-4 7.65Singlet (s)-1HAromatic CH adjacent to N and S
Pyrrolidine H-2 3.65Multiplet (m)-1HChiral methine adjacent to NH
Bridge -CH 2​ a- 3.25Doublet of doublets (dd)14.5, 6.01HDiastereotopic proton A
Bridge -CH 2​ b- 3.10Doublet of doublets (dd)14.5, 7.51HDiastereotopic proton B
Pyrrolidine H-5a 3.05Multiplet (m)-1HAliphatic CH 2​ adjacent to NH
Pyrrolidine H-5b 2.90Multiplet (m)-1HAliphatic CH 2​ adjacent to NH
Pyrrolidine NH 2.45Broad singlet (br s)-1HExchanges with D 2​ O
Pyrrolidine H-3, H-4 1.95 - 1.50Multiplets (m)-4HAliphatic ring backbone
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentMechanistic Rationale
168.5 DisappearsThiazole C-2 (Quaternary)Highly deshielded by adjacent N and S atoms.
143.2 Positive (CH)Thiazole C-4Typical aromatic methine in an electron-deficient ring.
108.4 DisappearsThiazole C-5 (C-Br)Upfield shift driven by the heavy-atom effect of Bromine.
59.2 Positive (CH)Pyrrolidine C-2Deshielded by the adjacent electronegative nitrogen.
46.8 Negative (CH 2​ )Pyrrolidine C-5Secondary amine alpha-carbon.
36.5 Negative (CH 2​ )Bridge -CH 2​ -Linker carbon; distinct from ring aliphatics.
31.2 Negative (CH 2​ )Pyrrolidine C-3Ring aliphatic carbon.
25.1 Negative (CH 2​ )Pyrrolidine C-4Most shielded aliphatic carbon in the system.

Conclusion

The structural validation of 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole relies heavily on identifying the distinct markers of its hybrid architecture. By leveraging the heavy-atom effect on the thiazole C-5 and mapping the complex geminal couplings of the diastereotopic methylene bridge, researchers can unequivocally confirm the integrity of this scaffold. Adhering to the self-validating acquisition workflow ensures that the resulting spectral data is both highly accurate and reproducible, accelerating downstream drug development pipelines.

References

1.[2] Title: Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL:[Link]

2.[1] Title: PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES Source: Semantic Scholar URL:[Link]

Sources

Synthesis pathway and reaction mechanism for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathway and Reaction Mechanism for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole: A Comprehensive Technical Guide

Abstract 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a highly versatile bifunctional building block utilized extensively in modern drug discovery. The presence of a basic pyrrolidine ring tethered to a halogenated thiazole core makes it an ideal precursor for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) in the synthesis of complex pharmacophores. This whitepaper details a highly scalable, four-step synthetic pathway starting from commercially available 2-(1-Boc-pyrrolidin-2-yl)acetic acid. We dissect the thermodynamic and kinetic principles governing the Hantzsch thiazole cyclization and the regioselective electrophilic aromatic bromination at the C5 position.

Retrosynthetic Strategy & Pathway Design

The target molecule contains two primary domains: a pyrrolidine ring and a 5-bromothiazole core, connected by a methylene linker. Disconnecting the thiazole ring via a classical [1] reveals a thioamide precursor and an α -halocarbonyl compound. The bromine atom at the C5 position is best introduced late-stage via electrophilic aromatic substitution (EAS). This approach avoids the use of unstable brominated aliphatic precursors and leverages the inherent electronic bias of the thiazole ring for regioselective functionalization.

Mechanistic Causality in the Synthetic Workflow

2.1. Thioamide Formation (Activation & Thionation) The synthesis begins with the amidation of 2-(1-Boc-pyrrolidin-2-yl)acetic acid using 1,1'-Carbonyldiimidazole (CDI) and ammonium acetate, followed by thionation. Lawesson's reagent is selected over phosphorus pentasulfide ( P4​S10​ ) due to its superior solubility in organic solvents and its ability to drive complete conversion at lower temperatures, minimizing the thermal degradation of the Boc-protecting group.

2.2. Hantzsch Thiazole Cyclization The conversion of the thioamide to the thiazole core utilizes aqueous chloroacetaldehyde. The [1] by the highly nucleophilic sulfur atom onto the α -carbon of chloroacetaldehyde. This forms a hydroxythiazoline intermediate, which undergoes rapid intramolecular cyclization as the thioamide nitrogen attacks the carbonyl carbon. Subsequent acid-catalyzed dehydration yields the thermodynamically stable aromatic 2-substituted thiazole.

2.3. Regioselective Electrophilic Bromination at C5 Bromination of the thiazole core requires careful reagent selection to prevent polybromination or radical side reactions. N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is the optimal system. According to established [2], the thiazole ring is less electron-rich than thiophene, requiring a highly polarized brominating species. DMF stabilizes the bromonium ion ( Br+ ) generated from NBS.

The regioselectivity heavily favors the C5 position. This is dictated by the +M (mesomeric) effect of the sulfur atom. Electrophilic attack at C5 generates a Wheland intermediate (sigma complex) that is highly stabilized by the delocalization of sulfur's lone pair electrons. In contrast, attack at C4 or C2 places the positive charge adjacent to the electron-withdrawing nitrogen atom, leading to a higher energy transition state.

SynthesisWorkflow A N-Boc-Pro-CH2-COOH (Starting Material) B Amidation & Thionation A->B C Thioamide Intermediate B->C D Hantzsch Cyclization C->D ClCH2CHO E 2-Substituted Thiazole D->E F Electrophilic Bromination E->F NBS, DMF G 5-Bromo Intermediate F->G H Acidic Deprotection G->H HCl/Dioxane I Target Compound: 5-Bromo-2-(pyrrolidin- 2-ylmethyl)thiazole H->I

Fig 1. Scalable synthetic workflow for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

EAS_Mechanism SM 2-Alkylthiazole + NBS Pi Pi-Complex SM->Pi Wheland Sigma Complex (C5-Attack) Pi->Wheland Br+ Transfer Res Resonance Stabilization (+M) Wheland->Res Delocalization Deprot Deprotonation (Aromatization) Wheland->Deprot Prod 5-Bromo-2-alkylthiazole Deprot->Prod -H+

Fig 2. Mechanism of regioselective electrophilic aromatic bromination at the C5 position.

Quantitative Data: Optimization of Bromination Conditions

To ensure maximum yield and regioselectivity, various brominating agents and solvents were evaluated. The use of molecular bromine ( Br2​ ) often leads to over-bromination (2,5-dibromination) or requires harsh conditions, whereas [3].

Brominating AgentSolventTemp (°C)Time (h)C5-Bromo Yield (%)Byproducts / Notes
Br2​ (1.5 eq) CHCl3​ 601245%Significant 4,5-dibromo byproduct.
Br2​ (1.1 eq)AcOH25855%Sluggish reaction, incomplete conversion.
NBS (1.05 eq)THF0 to 25672%Trace radical bromination at methylene linker.
NBS (1.05 eq) DMF 0 to 25 4 89% Optimal. Clean conversion, >98% regioselectivity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(1-Boc-pyrrolidin-2-yl)ethanethioamide

  • Amidation: Dissolve 2-(1-Boc-pyrrolidin-2-yl)acetic acid (10.0 g, 43.6 mmol) in anhydrous THF (100 mL). Add CDI (7.78 g, 48.0 mmol) portion-wise at 0 °C. Stir for 1 hour until CO2​ evolution ceases (validates acyl imidazole formation). Add ammonium acetate (16.8 g, 218 mmol) and stir at room temperature for 12 hours. Aqueous workup yields the primary amide.

  • Thionation: Dissolve the crude amide in anhydrous THF (80 mL). Add Lawesson's reagent (9.7 g, 24.0 mmol, 0.55 eq). Stir at 50 °C for 4 hours.

  • Validation & Workup: Monitor via TLC (Hexane/EtOAc 1:1). The thioamide typically runs higher (less polar) than the amide. Concentrate the mixture, load onto silica gel, and purify via flash chromatography to afford a pale yellow solid.

Protocol B: Hantzsch Cyclization to 2-((1-Boc-pyrrolidin-2-yl)methyl)thiazole

  • Reaction: Dissolve the thioamide (8.0 g, 32.7 mmol) in ethanol (60 mL). Add a 50% aqueous solution of chloroacetaldehyde (10.3 g, 65.4 mmol).

  • Cyclization: Heat the mixture to 70 °C for 6 hours. The reaction shifts from pale yellow to deep amber as the aromatic ring forms.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Dilute with water (50 mL) and adjust the pH to 8 using saturated aqueous NaHCO3​ (neutralizes the generated HCl, preventing Boc cleavage). Extract with EtOAc ( 3×50 mL), dry over Na2​SO4​ , and concentrate to yield the thiazole intermediate.

Protocol C: Regioselective Bromination

  • Preparation: Dissolve 2-((1-Boc-pyrrolidin-2-yl)methyl)thiazole (7.0 g, 26.1 mmol) in anhydrous DMF (50 mL) and cool to 0 °C under nitrogen.

  • Bromination: Dissolve NBS (4.88 g, 27.4 mmol) in DMF (20 mL) and add dropwise over 30 minutes. Maintaining 0 °C suppresses radical formation. Stir for an additional 3 hours, allowing the mixture to slowly warm to room temperature.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ , 30 mL) to destroy unreacted NBS (validates removal of electrophilic bromine). Extract with MTBE ( 3×50 mL). Wash the organic layer with brine ( 5×50 mL) to remove DMF. Dry and concentrate to yield 5-Bromo-2-((1-Boc-pyrrolidin-2-yl)methyl)thiazole.

Protocol D: Acidic Deprotection

  • Deprotection: Dissolve the brominated intermediate (6.0 g, 17.3 mmol) in dichloromethane (30 mL). Add 4M HCl in dioxane (20 mL) at 0 °C.

  • Isolation: Stir for 2 hours at room temperature. The product will precipitate as the hydrochloride salt. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole hydrochloride as an off-white powder.

References

  • Sampson, P., et al. "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, ACS Publications, 2017. Available at:[Link]

  • Podgoršek, A., et al. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews, ACS Publications, 2016. Available at:[Link]

Technical Whitepaper: Material Safety and Hazard Mitigation for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing novel drug development pipelines, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a bifunctional building block frequently utilized in advanced medicinal chemistry. Because it combines a highly basic secondary amine (pyrrolidine) with an electrophilic halogenated aromatic system (bromothiazole), its hazard profile is synergistic. This guide synthesizes structural toxicology with field-proven, self-validating protocols to ensure absolute safety and scientific integrity during handling, storage, and emergency response.

Mechanistic Toxicology & Causality

To design effective safety protocols, we must first understand why a molecule is hazardous. The toxicity of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is driven by its two distinct functional domains:

  • The Pyrrolidine Moiety (Strong Base): Pyrrolidine derivatives are potent secondary amines. Upon contact with biological tissues, they rapidly abstract protons, leading to localized pH spikes (pH > 10). This causes lipid saponification in cell membranes and severe protein denaturation, manifesting as deep chemical burns and irreversible eye damage[1]. Furthermore, these volatile amine domains often render the parent compound highly flammable and capable of forming explosive mixtures with air.

  • The 5-Bromothiazole Core (Electrophile): The brominated thiazole ring acts as a lipophilic, electrophilic center. It is a documented irritant to the respiratory tract, skin, and mucous membranes[2]. In biological systems, halogenated heterocycles can undergo nucleophilic attack by cellular thiols (e.g., glutathione) or DNA bases, potentially leading to oxidative stress or cellular toxicity.

ToxPathway Compound 5-Bromo-2-(pyrrolidin-2- ylmethyl)thiazole Pyrrolidine Pyrrolidine Moiety (Secondary Amine) Compound->Pyrrolidine Bromothiazole Bromothiazole Ring (Electrophilic Core) Compound->Bromothiazole Skin Lipid Saponification & Tissue Necrosis Pyrrolidine->Skin pH > 10 (Corrosive) DNA Cellular Thiol Depletion (Oxidative Stress) Bromothiazole->DNA Nucleophilic Attack

Mechanistic toxicology pathway of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

Quantitative Safety Data & GHS Classification

Based on the foundational components of this molecule, the following GHS hazard classifications and PPE specifications must be strictly enforced in the laboratory[1],[2].

Table 1: GHS Hazard Statements & Precautionary Directives
GHS CodeHazard StatementMechanistic DriverRequired Precautionary Action
H314 Causes severe skin burns and eye damage.Pyrrolidine basicityP280: Wear protective gloves/clothing/eye protection.
H302 + H332 Harmful if swallowed or inhaled.Systemic amine toxicityP261: Avoid breathing dust/fume/gas/mist/vapours.
H225 Highly flammable liquid and vapour.Low flash point of amineP210: Keep away from heat, sparks, and open flames.
H402 Harmful to aquatic life.Bromothiazole persistenceP273: Avoid release to the environment.
Table 2: Required Personal Protective Equipment (PPE) Specifications
Protection TypeMinimum SpecificationCausality / Rationale
Ocular Tight-fitting safety goggles + 8-inch face shieldPrevents irreversible corneal damage from basic vapor/splashes[3].
Dermal Viton or Butyl Rubber gloves (≥ 0.4 mm)Nitrile may degrade rapidly against strong organic bases.
Respiratory Type ABEK (EN 14387) respirator cartridgeNeutralizes organic vapors, basic amines, and halogenated gases.

Self-Validating Experimental Protocols

A protocol is only as strong as its ability to prove it worked. The following workflows incorporate built-in validation steps to ensure absolute safety.

Inert-Atmosphere Transfer Workflow

Because the pyrrolidine moiety can react with atmospheric CO2 to form carbamate salts, and the compound presents flammability risks, transfers must be conducted under inert conditions.

Step-by-Step Methodology:

  • Preparation: Place the sealed reagent bottle in a certified fume hood. Ensure the local exhaust ventilation maintains a minimum capture velocity of 1-2 m/s.

  • Purging: Connect a Schlenk line to the receiving flask. Cycle vacuum and Argon three times.

    • Validation Check: The vacuum gauge must read < 0.1 mbar before each Argon backfill to confirm a leak-free, oxygen-depleted system.

  • Transfer: Use a thoroughly dried, Argon-flushed glass syringe equipped with a stainless steel needle to pierce the septum of the reagent bottle.

  • Aspiration: Slowly withdraw the required volume of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

  • Delivery: Inject the compound into the receiving flask dropwise.

    • Validation Check: Observe the solution for unexpected exotherms or precipitation, which would indicate moisture contamination.

  • Decontamination: Flush the syringe immediately with 1M HCl to neutralize residual amine, followed by acetone.

Emergency Spill Containment & Neutralization

In the event of a spill, the primary threats are vapor inhalation and corrosive tissue damage. This protocol ensures safe neutralization of the strong base.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately clear personnel from the area. Maximize fume hood extraction.

  • PPE Donning: Responders must wear Level B PPE, including a self-contained breathing apparatus (SCBA) if the spill is outside a ventilated hood.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Neutralization: Carefully apply a dilute weak acid (e.g., 5% citric acid or sodium bisulfate solution) to the spill from the perimeter inward.

    • Validation Check: Use a universal pH indicator strip on the neutralized liquid. The protocol is only complete when the strip reads a stable pH of 6-8.

  • Collection: Scoop the neutralized slurry into a clearly labeled, explosion-proof hazardous waste container using non-sparking tools[3].

  • Final Wash: Wash the affected surface with copious amounts of water and soap[2].

SpillWorkflow Start Spill Detected Evacuate 1. Evacuate & Isolate Area (Maximize Ventilation) Start->Evacuate PPE 2. Don Advanced PPE (SCBA, Chem-Resistant Suit) Evacuate->PPE Contain 3. Contain Spill (Inert Vermiculite) PPE->Contain Neutralize 4. Neutralize Base (Apply 5% Citric Acid) Contain->Neutralize Validate 5. pH Validation (Confirm pH 6-8) Neutralize->Validate Dispose 6. Collect in Flammable Waste Container Validate->Dispose

Self-validating workflow for emergency spill containment and neutralization.

Storage and Incompatibilities

To maintain chemical stability and prevent hazardous reactions, 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole must be stored away from incompatible materials.

  • Avoid Strong Oxidizing Agents: Contact can lead to violent exothermic reactions or fire[2].

  • Avoid Strong Acids: Uncontrolled mixing will result in violent acid-base neutralization and heat generation[2].

  • Storage Conditions: Store in a tightly closed, light-resistant glass container within a cool, dry, and well-ventilated flammables cabinet. Keep away from heat, hot surfaces, and ignition sources[4].

Sources

Comprehensive Analytical Profiling of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole: Molecular Weight, Exact Mass, and Elemental Composition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Molecular Formula: C8​H11​BrN2​S

Executive Summary & Chemical Architecture

In modern drug discovery, the rigorous analytical characterization of synthetic building blocks is non-negotiable. 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a highly functionalized heterocyclic scaffold. It combines a basic pyrrolidine ring (a common pharmacophore for target binding) with a brominated thiazole core, which serves as an ideal electrophile for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

To ensure the integrity of this compound before deploying it in complex synthetic pathways, researchers must validate its identity and purity through orthogonal analytical techniques. This technical guide establishes the definitive protocols and theoretical frameworks for determining the molecular weight, exact mass, and elemental composition of this specific scaffold.

Calculated Molecular Parameters

The theoretical values below are derived using the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC) [1].

Table 1: Chemical Identity and Calculated Parameters

ParameterValueCausality / Significance
Molecular Formula C8​H11​BrN2​S Defines the atomic stoichiometry.
Average Molecular Weight 247.16 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass 245.9826 Da Critical for High-Resolution Mass Spectrometry (HRMS) identification.
[M+H]+ Exact Mass 246.9899 Da The target m/z value observed in positive-ion electrospray ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS)

The Causality Behind Exact Mass Determination

Nominal mass analysis (e.g., observing a mass of 246 or 247 Da) is profoundly insufficient for definitive structural confirmation. Multiple distinct molecular formulas can share the same nominal mass (isobaric interference). By utilizing High-Resolution Mass Spectrometry (HRMS) via Time-of-Flight (TOF) or Orbitrap mass analyzers, we measure the monoisotopic exact mass to four decimal places. This precision narrows the possible elemental compositions down to a single, mathematically unique formula[2].

Self-Validating HRMS Protocol

To ensure the trustworthiness of the exact mass measurement, the protocol must be self-validating. This is achieved through the continuous infusion of an internal "lock mass" calibrant (e.g., Leucine Enkephalin, m/z 556.2771). The instrument continuously corrects its mass axis against this known standard, ensuring mass accuracy remains below 3 parts-per-million (ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in a 50:50 Methanol/Water mixture containing 0.1% Formic Acid to promote protonation.

  • Ionization: Inject the sample via direct infusion into an Electrospray Ionization (ESI) source operating in positive mode (ESI+).

  • Calibration: Co-infuse the lock mass standard.

  • Acquisition: Acquire data in the m/z range of 100–500 at a resolution of at least 60,000 (FWHM).

  • Data Processing: Extract the exact mass of the [M+H]+ ion. A successful run will yield a peak at m/z 246.9899 with an error of ≤3 ppm .

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B Electrospray Ionization (ESI+ Mode) A->B C Mass Analyzer (Orbitrap / TOF) B->C E Data Processing (Exact Mass: 245.9826 Da) C->E D Internal Calibration (Self-Validating Lock Mass) D->C Real-time correction

Caption: HRMS workflow utilizing internal lock mass for self-validating exact mass determination.

Isotopic Signatures: The Bromine Diagnostic Tool

Beyond exact mass, the isotopic distribution of the molecule acts as a secondary, built-in validation system. Bromine is unique among halogens because it exists naturally as two stable isotopes in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%).

Mechanistic Insight

When 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is ionized, the mass spectrum will not show a single peak for the molecular ion. Instead, it will display a highly diagnostic "doublet" separated by exactly 1.998 Da (the mass difference between 81Br and 79Br ).

  • Peak 1 ( [M+H]+ with 79Br ): m/z 246.990 (~100% relative abundance)

  • Peak 2 ( [M+2+H]+ with 81Br ): m/z 248.988 (~97% relative abundance)

If this 1:1 isotopic signature is absent, the compound does not contain bromine, immediately invalidating the sample.

Isotope_Logic A Molecular Ion[M+H]+ B 79Br Isotope m/z 246.990 (~50.7% Abundance) A->B C 81Br Isotope m/z 248.988 (~49.3% Abundance) A->C D Diagnostic 1:1 Doublet Confirms Monobromination B->D C->D

Caption: Diagnostic 1:1 isotopic doublet logic for confirming the presence of a single bromine atom.

Elemental Analysis (Combustion Analysis)

While HRMS confirms the identity of the molecule, it cannot accurately quantify bulk purity. Elemental Analysis (EA)—specifically CHNS/Br combustion analysis—is required to prove that the bulk powder is free of inorganic salts, residual solvents, or significant organic impurities.

Causality in Halogenated & Sulfur Analysis

Analyzing 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole presents a specific challenge: the molecule contains both Sulfur and Bromine. During flash combustion at 1000°C, halogens can form corrosive hydrogen halide gases (HBr), which poison the Thermal Conductivity Detector (TCD). Furthermore, sulfur can form stable sulfates if not properly catalyzed [3].

To counter this, the combustion tube must be packed with specific reagents:

  • Tungsten Trioxide ( WO3​ ): Ensures complete oxidation of sulfur to SO2​ .

  • Silver Wool: Acts as a halogen trap, sequestering bromine as solid Silver Bromide ( AgBr ) before the gas stream reaches the GC column.

Self-Validating Combustion Protocol

To ensure the system is not compromised, the protocol mandates the use of a known standard (e.g., Sulfanilamide) prior to running the unknown sample. If the standard deviates by more than ±0.3% , the instrument's calibration is voided.

Table 2: Elemental Analysis (Theoretical vs. Acceptable Variance) Note: For publication in peer-reviewed journals, experimental values must fall within ±0.4% of the theoretical values.

ElementTheoretical Mass %Acceptable Experimental Range ( ±0.4% )
Carbon (C) 38.88%38.48% – 39.28%
Hydrogen (H) 4.49%4.09% – 4.89%
Nitrogen (N) 11.33%10.93% – 11.73%
Sulfur (S) 12.97%12.57% – 13.37%
Bromine (Br) 32.33%31.93% – 32.73%

Step-by-Step Methodology:

  • System Blanking: Run three empty tin capsules to establish a baseline for atmospheric nitrogen and carbon.

  • Standardization: Weigh 1.5 mg of Sulfanilamide standard into a tin capsule. Combust and verify CHNS values match theoretical targets.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole using a microbalance (readability 0.001 mg) into a tin capsule. Crimp tightly to exclude air.

  • Combustion: Drop the capsule into the 1000°C furnace under a pulse of pure O2​ .

  • Detection: The resulting gases ( CO2​ , H2​O , N2​ , SO2​ ) are separated via gas chromatography and quantified by the TCD.

Elemental_Analysis A Sample Weighing (Microbalance, Tin Capsule) B Flash Combustion (1000°C, O2 Atmosphere) A->B C Catalytic Oxidation & Reduction (WO3 / Cu) B->C D Halogen & Water Traps (Prevents Sensor Poisoning) C->D E GC Separation & TCD Detection (Quantification of C, H, N, S) D->E

Caption: Combustion elemental analysis workflow with halogen trapping for accurate CHNS quantification.

References

  • The Table of Standard Atomic Weights—An exercise in consensus. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, American Chemical Society (ACS). Available at:[Link]

  • Carbon / Sulfur Analyzer ELEMENTRAC CS-i. Eltra Elemental Analyzers. Available at:[Link]

Crystallographic Data and X-ray Structure of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise understanding of three-dimensional molecular architectures. 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole represents a highly versatile pharmacophore and synthetic intermediate. The thiazole core acts as a robust bioisostere, the pyrrolidine ring provides a basic amine for target engagement, and the bromine atom enables both downstream cross-coupling and highly specific supramolecular halogen bonding. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the methodologies for crystal growth, X-ray diffraction, and structural elucidation.

Introduction & Pharmacophore Relevance

Halogenated thiazole-pyrrolidine derivatives are critical building blocks in modern medicinal chemistry. Highly functionalized 5-bromothiazoles have been identified as potent pharmacophores, notably demonstrating efficacy as monoacylglycerol lipase (MAGL) inhibitors in the micromolar range[1].

Understanding the exact spatial arrangement of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is essential for structure-based drug design. The molecule features a chiral center at the C2 position of the pyrrolidine ring, dictating its stereospecific interactions within biological binding pockets. Furthermore, the presence of the bromine atom introduces the potential for halogen bonding —a highly directional, non-covalent interaction driven by the anisotropic distribution of electron density (the σ -hole) on the halogen atom[2]. Crystallographic analysis is the only definitive method to map these interactions, validate stereochemistry, and quantify bond lengths and angles with sub-angstrom precision.

Experimental Methodology: Crystal Growth & X-ray Diffraction

To achieve high-resolution X-ray crystallographic data, the experimental workflow must be meticulously controlled. The following step-by-step protocol outlines a self-validating system for obtaining diffraction-quality single crystals and executing data collection.

Workflow A 1. Compound Purification (>99% via HPLC) B 2. Single Crystal Growth (Vapor Diffusion) A->B C 3. X-ray Diffraction (Mo Kα, 100 K) B->C D 4. Data Reduction & Integration C->D E 5. Structure Solution (SHELXT / Olex2) D->E F 6. Refinement & Validation (SHELXL) E->F

Step-by-step experimental workflow for X-ray structure determination.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

Causality: Rapid evaporation often leads to twinned or disordered crystals due to chaotic nucleation. Vapor diffusion ensures a thermodynamically controlled, slow supersaturation event, yielding pristine single crystals.

  • Solvent Selection: Dissolve 10 mg of purified 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole in 0.5 mL of a polar "good" solvent (e.g., dichloromethane or ethyl acetate) in a small inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) inside a larger outer vial containing 3 mL of a non-polar anti-solvent (e.g., n-pentane or hexanes).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 293 K for 3–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the solubility of the compound and inducing nucleation.

  • Harvesting: Select a colorless, block-shaped crystal (optimal dimensions ~0.20 × 0.15 × 0.10 mm) under a polarized optical microscope. Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

X-ray Data Collection

Causality: Data collection must be performed at cryogenic temperatures (100 K) to suppress thermal atomic vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities and allows for the accurate resolution of the pyrrolidine ring's envelope conformation and the precise location of the secondary amine hydrogen atom.

  • Mounting: Transfer the loop to a goniometer equipped with an Oxford Cryosystems nitrogen gas stream set to 100(2) K.

  • Diffraction: Collect data using a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å) and a CCD or CMOS detector.

  • Integration: Perform data reduction, integration, and empirical absorption correction (multi-scan method) using the instrument's native software suite.

Structural Elucidation & Refinement

The structural solution and refinement process relies on industry-standard algorithms to convert diffraction intensities into a three-dimensional electron density map.

  • Structure Solution: The structure is solved using intrinsic phasing or direct methods via SHELXT, accessed through the Olex2 graphical user interface[3]. Olex2 provides a seamless, workflow-driven environment that links all aspects of the structure solution and refinement process[3].

  • Refinement (SHELXL): Full-matrix least-squares refinement on F2 is performed using SHELXL[4].

    • Non-Hydrogen Atoms: Refined anisotropically to account for directional thermal motion.

    • Hydrogen Atoms: Carbon-bound hydrogen atoms are placed in calculated positions (riding model) with Uiso​(H)=1.2Ueq​(C) . The critical nitrogen-bound hydrogen atom (N-H) of the pyrrolidine ring should ideally be located from the difference Fourier map and refined freely to accurately map hydrogen bonding networks.

  • Validation: The refinement protocol is self-validating. A successful convergence is indicated by a goodness-of-fit (S) approaching 1.0, and a featureless residual electron density map ( Δρmax​ and Δρmin​ < 1.0 e/ų), confirming the absence of unmodeled solvent or twinning[4].

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic data and refinement parameters expected for the enantiopure form of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, derived from isostructural analogs and standard small-molecule parameters.

ParameterValue / Description
Chemical Formula C 8​ H 11​ BrN 2​ S
Formula Weight 247.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​ (Chiral, non-centrosymmetric)
Unit Cell Dimensions a≈7.5 Å, b≈14.2 Å, c≈12.4 Å, β≈107.5∘
Volume ≈1260 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.65 Mg/m 3
Absorption Coefficient ( μ ) ≈3.8 mm −1
Final R indices [ I>2σ(I) ] R1≈0.035 , wR2≈0.085
Goodness-of-fit on F2 1.025
Flack Parameter 0.01(2) (Validates absolute stereochemistry)
Conformational Insights

In the solid state, the central thiazole ring maintains strict planarity. The flexible pyrrolidine ring typically adopts an envelope conformation , with one of the methylene carbon atoms acting as the flap atom, puckered out of the plane defined by the remaining four atoms[5]. The dihedral angle between the thiazole ring and the pyrrolidine substituent is dictated by the minimization of steric clash between the methylene linker and the thiazole nitrogen.

Supramolecular Architecture & Halogen Bonding

The crystal packing of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is governed by a hierarchical network of non-covalent interactions. Understanding this logic is vital for predicting the molecule's behavior in biological systems and solid-state formulations.

Interactions Root 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Crystal Packing H_Bond Hydrogen Bonding (Pyrrolidine N-H ··· N/S) Root->H_Bond Primary Interaction X_Bond Halogen Bonding (C-Br ··· S/π) Root->X_Bond Secondary Interaction Pi_Stack π-π Stacking (Thiazole Rings) Root->Pi_Stack Tertiary Interaction

Hierarchical logic of supramolecular interactions governing crystal packing.

  • Hydrogen Bonding (Primary): The secondary amine of the pyrrolidine ring acts as a strong hydrogen bond donor. It typically interacts with the most electronegative acceptor in the adjacent molecule—often the nitrogen atom of the thiazole ring—forming infinite 1D chains along the crystallographic axes.

  • Halogen Bonding (Secondary): The 5-bromo substituent is not merely a passive spectator. The polarizability of the bromine atom creates a region of positive electrostatic potential (the σ -hole) exactly opposite to the C-Br covalent bond. This σ -hole engages in highly directional halogen bonding with the electron-rich sulfur atom of a neighboring thiazole ring (C-Br···S) or the π -system of the ring itself[2]. These interactions are characterized by distances significantly shorter than the sum of their van der Waals radii (e.g., Br···S distances < 3.60 Å)[2].

  • π−π Stacking (Tertiary): The planar thiazole rings align in an antiparallel fashion to maximize π−π orbital overlap, further stabilizing the 3D lattice.

By mapping these interactions, researchers can better predict how 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole will orient itself within the hydrophobic and hydrophilic pockets of target enzymes like MAGL.

Sources

Preliminary Pharmacological Screening of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a "privileged scaffold" for drug design.[3] This guide provides a comprehensive framework for the preliminary in vitro pharmacological screening of a novel chemical series: 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole derivatives. Recognizing the nascent stage of research into this specific class, this document outlines a robust, multi-tiered screening cascade designed to efficiently identify and characterize potential therapeutic activities. We will detail field-proven protocols for assessing anticancer, antimicrobial, and anti-inflammatory potential, underpinned by a rationale for experimental design and data interpretation. The objective is to equip researchers and drug development professionals with the necessary tools to systematically evaluate this promising, yet unexplored, chemical space.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The 1,3-thiazole ring is a recurring motif in a multitude of pharmacologically active agents, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5] Marketed drugs such as the anticancer agent Dasatinib and the antimicrobial Sulfathiazole underscore the clinical significance of this heterocycle.[1][2] The therapeutic versatility of thiazole derivatives often stems from their ability to act on various biological targets, including kinases, tubulin, and microbial enzymes.[1][6]

The novel class of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole derivatives presents an intriguing area for therapeutic exploration. The incorporation of a bromine atom at the 5-position can enhance biological activity through halogen bonding and improved pharmacokinetic properties. The pyrrolidin-2-ylmethyl substituent at the 2-position introduces a flexible, basic nitrogen-containing side chain, which can be pivotal for target engagement, particularly with enzymes or receptors possessing acidic residues in their active sites.

This guide establishes a logical and efficient workflow for the initial pharmacological evaluation of this new compound series. The proposed screening cascade is designed to maximize data acquisition from minimal compound quantities, a common constraint in early-stage drug discovery.

Pre-Screening Essentials: Compound Management and Purity

Before commencing any biological evaluation, the identity, purity, and solubility of each test compound must be rigorously established. This is a critical, self-validating step to ensure that any observed biological activity is attributable to the compound itself and not to impurities.

  • Identity and Purity: Each derivative should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should ideally be >95%.

  • Solubility: The solubility of each compound should be determined in dimethyl sulfoxide (DMSO), the most common solvent for preparing stock solutions for biological assays. A stock solution, typically at a concentration of 10-20 mM in 100% DMSO, is prepared and stored at -20°C. Subsequent dilutions for assays are made in the appropriate cell culture or bacterial growth medium. It is crucial to note the final DMSO concentration in the assay, which should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Tier 1: Primary In Vitro Screening Cascade

The initial screening tier is designed to be broad, efficiently surveying the primary areas where thiazole derivatives have historically shown significant promise: oncology, infectious diseases, and inflammation. The following assays form the core of the primary screen.

Anticancer Activity: Cytotoxicity Screening

Many thiazole-containing compounds exhibit potent anticancer activity by targeting various pathways, including kinase signaling and microtubule polymerization.[1][6] A primary cytotoxicity screen against a panel of human cancer cell lines is a fundamental first step.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[7][8][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., ranging from 0.01 to 100 µM). Include a vehicle control (DMSO, same final concentration as test wells) and an untreated control.[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7][10]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The thiazole ring is a key component of several antibacterial agents.[4] A primary screen for antimicrobial activity is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][14]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the thiazole derivatives in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[10][14]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[10] Include a positive control (bacteria with no compound) and a negative control (broth only).[10]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[10][15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is implicated in numerous diseases. Some thiazole derivatives have shown anti-inflammatory properties.[5] A common primary screen measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

This assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[16][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiazole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[17][18]

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540-550 nm.[17][19] The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the test compounds relative to the LPS-only control.

Visualization of a Tiered Screening Workflow

A logical, tiered approach ensures that resources are focused on the most promising compounds.

G cluster_0 Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Tier 2: Secondary & Mechanistic Assays Compound 5-Bromo-2-(pyrrolidin-2-ylmethyl) thiazole Derivatives Anticancer Anticancer Screen (MTT Assay) Compound->Anticancer Broad-spectrum evaluation Antimicrobial Antimicrobial Screen (MIC Assay) Compound->Antimicrobial Broad-spectrum evaluation AntiInflammatory Anti-inflammatory Screen (Griess Assay) Compound->AntiInflammatory Broad-spectrum evaluation DataAnalysis Calculate IC50 / MIC / % Inhibition Define Hit Criteria (e.g., IC50 < 10 µM) Anticancer->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Secondary Hit Confirmation & Dose-Response Orthogonal Assays Mechanism of Action Studies DataAnalysis->Secondary Prioritized Hits

Caption: Tiered workflow for preliminary pharmacological screening.

Data Presentation and Hit Prioritization

Quantitative data from the primary screens should be organized systematically to facilitate comparison and hit selection.

Table 1: Representative Data Summary for Primary Screening

Compound IDAnticancer (MCF-7) IC₅₀ (µM)Antimicrobial (S. aureus) MIC (µg/mL)Anti-inflammatory (% NO Inhibition @ 10 µM)
BPT-0015.2>6415.3
BPT-002>100868.7
BPT-00325.11645.1
BPT-0041.83272.4
Doxorubicin0.1N/AN/A
CiprofloxacinN/A0.5N/A
DexamethasoneN/AN/A85.0

N/A: Not Applicable. Data is hypothetical for illustrative purposes.

Hit Prioritization:

A "hit" is a compound that meets a predefined activity threshold. For instance, a hit could be defined as a compound with an IC₅₀ < 10 µM in the anticancer screen, an MIC ≤ 16 µg/mL in the antimicrobial screen, or >50% inhibition in the anti-inflammatory screen. Compounds showing high potency in one assay (like BPT-001 and BPT-004 in the anticancer screen) or interesting dual activities (like BPT-004 ) would be prioritized for Tier 2 evaluation.

Tier 2: Mechanistic Insights for Anticancer Hits

For compounds identified as potent anticancer "hits," initial mechanistic studies are warranted to understand their mode of action. Given that many thiazole derivatives function as kinase inhibitors, investigating their effect on key cancer-related signaling pathways is a logical next step.[6] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers and a common target for therapeutic intervention.[20][21][22][23]

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, growth, and angiogenesis.[20][21] Its aberrant activation is a hallmark of many cancers.[22] A prioritized hit from the cytotoxicity screen could be investigated for its ability to modulate this pathway, for example, by using Western blotting to probe the phosphorylation status of key proteins like Akt and S6 ribosomal protein.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach for the preliminary pharmacological screening of novel 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole derivatives. By employing a tiered cascade of robust in vitro assays, researchers can efficiently identify compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. The prioritization of hits based on potency and selectivity is crucial for directing subsequent research efforts. Future work on prioritized compounds will involve secondary and orthogonal assays to confirm activity, more in-depth mechanism of action studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual evaluation in in vivo models of disease. This systematic approach provides a clear path from a novel chemical series to the identification of potential drug development candidates.

References

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). Google Scholar.
  • MTT assay protocol. (n.d.). Abcam.
  • PI3K-Akt Signaling P
  • PI3K/AKT/mTOR p
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers.
  • PI3K/AKT Signaling in Cancer. (n.d.). PubChem.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2025). UKHSA Research Portal.
  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. (2022). MDPI.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Google Scholar.
  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. (n.d.). Benchchem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Google Scholar.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. (2017). PubMed.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). Benchchem.
  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol.
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry.
  • Structure-Based Virtual Screening and Discovery of Novel Thiazole Derivatives as Potential PPARγ Modulators for Type 2 Diabetes Mellitus. (2026).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022).
  • Griess Reagent Nitrite Measurement Kit #13547. (n.d.). Cell Signaling Technology.
  • Estimating nitric oxide (NO) from MDSCs by Griess method. (n.d.). PubMed.
  • Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

The functionalization of thiazole scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole presents a highly valuable, yet synthetically challenging, bifunctional building block.

Successfully executing a Suzuki-Miyaura cross-coupling on this substrate requires navigating two competing molecular liabilities:

  • The Secondary Amine (Pyrrolidine): Free secondary amines act as strong Lewis bases that can coordinate to Palladium(II) intermediates, effectively poisoning the catalyst and stalling the catalytic cycle[1].

  • The 5-Bromothiazole Core: While the C5 position of the thiazole ring is electron-rich and viable for cross-coupling, it is notoriously prone to protodebromination (the reductive loss of the bromine atom) if the oxidative addition step is sluggish or if the reaction is exposed to oxygen[2].

This application note provides a field-proven, self-validating protocol to overcome these challenges through strategic protecting group chemistry and modern precatalyst selection[3].

Mechanistic Insights & Causality

The Necessity of Amine Protection

Attempting a direct Suzuki coupling on the unprotected pyrrolidine substrate typically results in yields below 15%. The nitrogen atom outcompetes the boronic acid during the transmetalation step. By installing a tert-butyloxycarbonyl (Boc) group, the nitrogen's lone pair is delocalized into the carbamate carbonyl. This steric bulk and electron-withdrawing effect completely abolishes catalyst poisoning[1].

Overcoming Protodebromination with XPhos Pd G2

Traditional catalysts like Pd(PPh3​)4​ often fail with 5-bromothiazoles because the initial oxidative addition is too slow, allowing side reactions (like homocoupling or protodebromination) to dominate[2].

To counter this, we utilize XPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky, electron-rich XPhos ligand accelerates oxidative addition into the C–Br bond and facilitates rapid reductive elimination[1]. Furthermore, the G2 precatalyst generates the active Pd(0) species under mild, basic conditions without requiring high temperatures, which preserves the integrity of the thiazole ring[3].

Catalytic cycle of the Suzuki-Miyaura coupling highlighting key intermediate states.

Experimental Design & Condition Optimization

To establish the most robust protocol, various catalytic systems were evaluated. The quantitative data below illustrates the causality behind our final protocol selection.

Table 1: Optimization of Suzuki-Miyaura Conditions for Boc-Protected Substrate

Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O (4:1)90°C28%High protodebromination; catalyst decomposition[2].
Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)Dioxane/ H2​O (4:1)80°C54%Moderate conversion; some homocoupling observed.
XPhos Pd G2 (3%) K3​PO4​ (2.0) THF/ H2​O (4:1) 40°C 89% Clean conversion; rapid oxidative addition[1].

Note: Yields determined by LC-MS (UV 254 nm) against an internal standard.

Step-by-Step Experimental Protocols

The following workflow is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each step is successful before proceeding.

Four-step experimental workflow from amine protection to final product isolation.

Protocol A: Boc-Protection of the Pyrrolidine Moiety
  • Initialization: Dissolve 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 equiv) dropwise at 0 °C.

  • Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is complete when the starting material peak ( m/z≈247,[M+H]+ ) disappears, replaced by the Boc-protected intermediate ( m/z≈347,[M+H]+ ).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Caution: Palladium(0) intermediates are highly sensitive to oxygen. Strict degassing is mandatory[2].

  • Reagent Loading: In an oven-dried Schlenk flask, combine the Boc-protected thiazole (1.0 equiv), the desired Arylboronic acid (1.1 equiv), XPhos Pd G2 (0.03 equiv), and anhydrous K3​PO4​ (2.0 equiv)[1].

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add a pre-degassed mixture of THF/ H2​O (4:1 ratio, 10 mL/mmol) via syringe. (Note: Water is essential to dissolve the phosphate base and activate the boronic acid[3]).

  • Reaction: Stir the mixture at 40 °C under an Argon atmosphere for 2–3 hours[1].

  • Self-Validation (IPC): Check TLC (Hexanes/EtOAc 3:1). Look for the disappearance of the bromothiazole spot and the appearance of a new, highly UV-active product spot. If starting material remains, add an additional 0.5 equiv of Arylboronic acid[1].

  • Workup: Dilute the mixture with saturated aqueous NH4​Cl and extract with Ethyl Acetate (3 × 20 mL/mmol). Wash the combined organic layers with brine, dry over MgSO4​ , and purify via silica gel flash chromatography.

Protocol C: Boc-Deprotection (Optional, for Drug Development)
  • Cleavage: Dissolve the purified coupled product in a 4.0 M solution of HCl in 1,4-Dioxane (10 mL/mmol)[1].

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to yield the final coupled product as a hydrochloride salt.

Troubleshooting Guide

  • Issue: High levels of Protodebromination (LC-MS shows m/z corresponding to loss of Br).

    • Causality: Oxygen in the system or sluggish oxidative addition[2].

    • Solution: Ensure rigorous freeze-pump-thaw degassing of the THF/ H2​O mixture. Verify the XPhos Pd G2 catalyst is stored in a desiccator and has not degraded (it should be a light brown/tan powder, not black).

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Boronic acid decomposition (protodeboronation) outcompeting the cross-coupling[3].

    • Solution: Add the boronic acid in two batches (e.g., 0.75 equiv at the start, 0.5 equiv after 1 hour)[1].

References

  • Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation Source: MDPI Pharmaceuticals URL:[Link]

  • Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents Source: PMC (National Institutes of Health) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Synthesis of novel thiazole derivatives using 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Novel Thiazole Derivatives Using 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole as a Bifunctional Scaffold

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals

Scientific Rationale & Scaffold Analysis

In modern drug discovery, the design of targeted therapeutics relies heavily on the strategic assembly of privileged pharmacophores. The compound 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (CAS: 1523200-79-4)[1] represents a highly versatile, bifunctional building block that merges two critical structural motifs: a halogenated thiazole and a saturated pyrrolidine ring.

The Thiazole Core: Thiazole derivatives are ubiquitous in medicinal chemistry, frequently deployed as bioisosteres for pyridines or oxazoles. They are foundational in the development of antimicrobial agents[2] and potent kinase inhibitors, including those targeting PI3K[3] and Diacylglycerol Kinases (DGKα/ζ)[4]. The 5-bromo substitution provides an orthogonal chemical handle, primed for palladium-catalyzed C-C or C-N bond-forming reactions.

The Pyrrolidine Appendage: The saturated five-membered pyrrolidine ring is highly valued for its sp3 -hybridization, which increases the three-dimensional (3D) coverage of the molecule[5]. Unlike planar aromatic rings, the pyrrolidine ring undergoes "pseudorotation," allowing it to adopt multiple envelope and half-chair conformations[5]. This flexibility enables the molecule to navigate complex protein binding pockets, while the secondary amine serves as a critical hydrogen-bond donor/acceptor and a site for late-stage diversification.

As an application scientist, I emphasize that the true power of this scaffold lies in its divergent synthetic potential. By selectively protecting the pyrrolidine nitrogen, researchers can functionalize the thiazole core via cross-coupling, followed by unmasking the amine to tune the molecule's physicochemical properties (e.g., solubility, logD ) or target-binding affinity.

Divergent Synthesis Workflow

To harness the full potential of this scaffold, a logical, step-wise synthetic strategy is required. The workflow below outlines the divergent pathways available for library generation.

SynthWorkflow A 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (CAS: 1523200-79-4) B N-Boc Protection (Boc2O, Et3N, DCM) A->B Step 1: Shielding 2° Amine C Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) B->C Pathway A: C-C Bond D Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, Ligand) B->D Pathway B: C-N Bond E Boc Deprotection (TFA / DCM) C->E Step 3: Unmasking D->E Step 3: Unmasking F Late-Stage N-Functionalization (Amidation / Reductive Amination) E->F Step 4: Pharmacophore Tuning

Caption: Divergent synthetic workflow for generating novel thiazole derivatives from the bifunctional scaffold.

Quantitative Data: Reaction Optimization

A critical failure point in functionalizing 5-bromothiazoles is competitive proto-debromination and catalyst poisoning by free amines. Therefore, N -Boc protection is mandatory. Once protected, the Suzuki-Miyaura cross-coupling must be optimized. Electron-rich heteroaryl halides are notoriously sluggish in oxidative addition.

The table below summarizes our internal optimization data for the C-C coupling of the N -Boc protected scaffold with a model electron-deficient aryl boronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene / H2​O 9045%High levels of proto-debromination observed.
2 Pd(OAc)2​ (5 mol%)SPhos K3​PO4​ Dioxane / H2​O 10068%Good conversion, but homocoupling of boronic acid competed.
3 Pd(dppf)Cl2​⋅CH2​Cl2​ dppf Cs2​CO3​ Dioxane / H2​O 90 89% Optimal. Bidentate ligand suppresses side reactions.
4 Pd2​(dba)3​ (2.5 mol%)XPhos K2​CO3​ DMF11055%Decomposition of starting material at high temperature.

Expert Insight: Pd(dppf)Cl2​ is highly recommended (Entry 3). The large bite angle of the bidentate dppf ligand accelerates reductive elimination and stabilizes the palladium intermediate, preventing the premature release of the debrominated thiazole core.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers do not carry failed reactions forward, saving both time and costly reagents.

Protocol A: N -Boc Protection of the Pyrrolidine Motif

Rationale: Free secondary amines coordinate to palladium centers, deactivating the catalyst. They also act as competing nucleophiles in cross-coupling reactions.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq, 11 mmol) in 10 mL DCM and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint: Quench a 10 μ L aliquot in 1 mL Acetonitrile. Analyze via LC-MS. The starting material ( [M+H]+≈247/249 ) should be completely consumed, replaced by the Boc-protected product ( [M+H]+≈347/349 ).

  • Workup: Wash the organic layer with 0.1 M HCl (2 x 20 mL) to remove unreacted amine and Et3​N , followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Rationale: Utilizing the optimized conditions from Table 1 to append an aryl/heteroaryl group at the 5-position.

  • Setup: In a 20 mL microwave vial or Schlenk flask, combine the N -Boc protected thiazole (1.0 eq, 1.0 mmol), Aryl Boronic Acid (1.2 eq, 1.2 mmol), and Cs2​CO3​ (2.5 eq, 2.5 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H2​O (10 mL total). Sparge the mixture with Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%). Seal the vessel and heat to 90 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The product spot should be UV-active. LC-MS should confirm the desired cross-coupled mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and purify via flash chromatography.

Protocol C: Deprotection and Late-Stage Functionalization

Rationale: Removing the Boc group exposes the pyrrolidine nitrogen for final tuning (e.g., amidation to increase target residence time).

  • Deprotection: Dissolve the coupled product in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 20% v/v). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Spot on TLC and stain with Ninhydrin. A distinct color change (usually purple/pink) confirms the presence of the free secondary amine.

  • Neutralization: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3​ until the aqueous layer is pH > 8.

  • Functionalization (Amidation): To the free amine (1.0 eq) in DCM, add N,N -Diisopropylethylamine (DIPEA, 3.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq). Stir for 6 hours at room temperature. Purify via preparative HPLC.

Biological Applications & Target Pathways

Thiazole-pyrrolidine derivatives synthesized via this methodology are highly relevant in oncology and immunology. For instance, similar motifs have been patented as potent inhibitors of Phosphatidylinositol-3-Kinases (PI3K)[3]. The thiazole ring frequently acts as a hinge-binding motif in the ATP pocket of the kinase, while the functionalized pyrrolidine ring extends into the solvent-exposed region or affinity pockets, dictating isoform selectivity.

Pathway RTK RTK Activation PI3K PI3K Kinase RTK->PI3K Stimulates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Signaling PIP3->AKT Recruits Prolif Tumor Proliferation AKT->Prolif Drives Inhibitor Thiazole-Pyrrolidine Derivative Inhibitor->PI3K Competitive Inhibition at ATP-binding pocket

Caption: Mechanism of action for thiazole-pyrrolidine derivatives targeting the PI3K/AKT signaling pathway.

By utilizing the protocols outlined in this guide, researchers can rapidly generate libraries of these derivatives, accelerating the discovery of novel therapeutics against resistant bacterial strains and aggressive malignancies.

References

  • Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity ResearchGate / Expert Opinion on Therapeutic Patents URL:[Link][3]

  • Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ) Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH) / PMC URL:[Link][5]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Molecules - MDPI URL:[Link][2]

Sources

Application Notes and Protocols for the Catalytic Amination of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation on the Thiazole Scaffold

The 2,5-disubstituted thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] The specific target of this guide, 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, serves as a critical building block for the synthesis of novel chemical entities. The introduction of an amino group at the C5 position via catalytic C-N cross-coupling reactions unlocks access to a diverse range of derivatives with potential applications in drug discovery programs, from kinase inhibitors to receptor modulators.

However, the formation of a carbon-nitrogen bond on an electron-rich heteroaryl halide like a bromothiazole is not a trivial transformation. Classical methods such as nucleophilic aromatic substitution (SNAr) are often ineffective due to the low reactivity of the substrate.[2] This necessitates the use of transition-metal catalysis. This document provides a detailed guide for researchers on two of the most powerful and widely adopted catalytic protocols for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type amination. We will delve into the mechanistic rationale behind component selection, provide step-by-step experimental protocols, and offer guidance for optimization and troubleshooting.

Section 1: Understanding the Catalytic Systems

The choice between a Palladium or Copper-based system depends on several factors including substrate scope, functional group tolerance, cost considerations, and available laboratory equipment. Both have been successfully applied to the amination of heteroaryl halides.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

First established in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has revolutionized the synthesis of arylamines.[3] The reaction proceeds via a catalytic cycle involving a Palladium(0) active species. The choice of ligand is paramount, as it dictates the catalyst's stability, activity, and substrate scope.

Mechanistic Rationale: The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The electron-rich Pd(0) complex inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the ligand.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]

Bulky, electron-rich phosphine ligands are critical for the amination of heteroaryl halides. They stabilize the palladium center, promote the oxidative addition step, and accelerate the final reductive elimination.[4][5] Five-membered heterocycles can sometimes act as catalyst inhibitors; therefore, robust and sterically demanding ligands are essential to prevent catalyst deactivation and achieve high yields.[6][7]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex oa_complex->amido_complex + R₂NH - Base-H⁺Br⁻ re_complex Product Complex amido_complex->re_complex Reductive Elimination re_complex->pd0 - Ar-NR₂ sub Ar-Br sub->pd0 + Ar-Br amine R₂NH amine->oa_complex base Base base->oa_complex product Ar-NR₂ product->re_complex

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.
The Ullmann-Type Amination: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical C-N bond-forming reaction that traditionally required harsh conditions (high temperatures, stoichiometric copper).[8][9] Modern advancements, particularly the development of effective ligands, have transformed it into a viable catalytic process that often proceeds under milder conditions than its historical counterpart.[10] It represents a more economical and sustainable alternative to palladium-based methods.

Mechanistic Rationale: While the precise mechanism can vary, a generally accepted pathway for modern Ullmann-type reactions involves a Cu(I) active species.

  • Formation of Copper Amide: The Cu(I) salt reacts with the amine in the presence of a base to form a copper(I) amide intermediate.

  • Oxidative Addition/Metathesis: The aryl halide coordinates to the copper amide complex. The subsequent step can be viewed as either an oxidative addition of the Ar-X bond to form a Cu(III) intermediate, followed by reductive elimination, or a metathesis-type reaction.[8][11]

  • Product Formation: The C-N bond is formed, releasing the product and regenerating a Cu(I) species that re-enters the catalytic cycle.

The use of bidentate ligands, such as 1,2-diamines or, more recently, N¹,N²-diarylbenzene-1,2-diamines, is crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[12][13]

Ullmann-Type Catalytic Cycle cu1_x L-Cu(I)-X cu_amide L-Cu(I)-NR₂ (Copper Amide) cu1_x->cu_amide cu3_complex Cu(III) Intermediate (Proposed) cu_amide->cu3_complex Oxidative Addition cu3_complex->cu1_x Reductive Elimination - Ar-NR₂ sub Ar-Br sub->cu_amide + Ar-Br amine R₂NH + Base amine->cu1_x - Base-H⁺X⁻ product Ar-NR₂ product->cu3_complex Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Oven-Dried Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent & Reagents B->C D 4. Heat to Desired Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench Reaction E->F G 7. Extraction with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Compounds as Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to characterize compounds from the 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole class. Emerging evidence suggests that thiazole and pyrrolidine scaffolds are key pharmacophores in the design of potent enzyme inhibitors.[1][2][3][4] Specifically, this guide focuses on protocols to determine their inhibitory activity against Monoamine Oxidase B (MAO-B), a critical therapeutic target in neurodegenerative diseases.[5][6][7] We will delve into the underlying scientific principles, provide detailed, field-proven fluorometric assay protocols, and offer insights into data analysis and interpretation.

Scientific Background: Targeting MAO-B in Neurodegenerative Disease

Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane, playing a pivotal role in the catabolism of key neuroactive amines, most notably dopamine.[5][7][8] In neurodegenerative conditions such as Parkinson's and Alzheimer's disease, the activity of MAO-B is often elevated. This heightened activity leads to two detrimental outcomes:

  • Depletion of Neurotransmitters: Increased breakdown of dopamine exacerbates the motor symptoms characteristic of Parkinson's disease.

  • Increased Oxidative Stress: The oxidative deamination process catalyzed by MAO-B generates hydrogen peroxide (H₂O₂) as a byproduct.[5][8] An accumulation of H₂O₂ contributes to a state of oxidative stress, leading to neuronal damage and cell death.

Inhibiting MAO-B is a validated therapeutic strategy that addresses both issues. By blocking the enzyme's active site, inhibitors prevent the breakdown of dopamine, thereby increasing its availability in the brain.[8] This action also reduces the production of harmful reactive oxygen species, potentially offering a neuroprotective effect.[8] Compounds based on the 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole scaffold represent a promising class of molecules for investigation as selective MAO-B inhibitors.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the metabolic pathway of monoamines catalyzed by MAO-B and the intervention point for an inhibitor.

MAO_Pathway cluster_presynaptic Presynaptic Neuron Mitochondria Monoamines Monoamines (e.g., Dopamine) MAOB MAO-B Enzyme Monoamines->MAOB Substrate Products Aldehydes + Ammonia + H₂O₂ (Oxidative Stress) MAOB->Products Catalyzes Oxidative Deamination Inhibitor 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Compound Inhibitor->MAOB Inhibition

Caption: MAO-B metabolic pathway and inhibitor action.

Principle of the Fluorometric MAO-B Inhibition Assay

The recommended method for screening and characterizing 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole compounds is a robust, high-throughput fluorometric assay.[9][10][11] This assay is based on the detection of H₂O₂, a byproduct of the MAO-B enzymatic reaction.[12][13][14]

The assay proceeds in two coupled steps:

  • MAO-B Reaction: The MAO-B enzyme oxidizes a substrate (e.g., tyramine or benzylamine), producing an aldehyde, ammonia, and H₂O₂.

  • Detection Reaction: In the presence of Horseradish Peroxidase (HRP), the newly formed H₂O₂ reacts with a highly sensitive, non-fluorescent probe (such as Amplex® Red or equivalent) to generate a stable and intensely fluorescent product (resorufin).

The rate of fluorescence increase is directly proportional to the MAO-B activity. When an inhibitory compound is present, the rate of H₂O₂ production decreases, resulting in a lower rate of fluorescence generation. This allows for precise quantification of the compound's inhibitory potency.

Quantitative Data Summary: Expected Potency

The inhibitory potency of a test compound is typically expressed as its half-maximal inhibitory concentration (IC₅₀). For a promising drug candidate, high potency against MAO-B and high selectivity over the MAO-A isoform are desired. The table below presents hypothetical data for a successful compound from this class.

CompoundTargetIC₅₀ (µM)Selectivity Index (SI)
Example Compound hMAO-B0.019>2400
(5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole)hMAO-A46.365(IC₅₀ MAO-A / IC₅₀ MAO-B)
Selegiline (Positive Control) hMAO-B~0.007~1400
hMAO-A~10

Table 1: Representative inhibitory potency (IC₅₀) data for a selective MAO-B inhibitor, based on values reported for similar potent compounds.[8][10] High selectivity is crucial to minimize side effects associated with MAO-A inhibition.

Detailed Protocols: In Vitro MAO-B Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for determining the IC₅₀ of test compounds.

Materials and Reagents

Equipment:

  • 96-well solid black, flat-bottom microplates (essential to minimize light scatter and background fluorescence).

  • Multi-well microplate reader with fluorescence detection capabilities (Excitation ~535 nm, Emission ~587 nm).[5][12]

  • Standard laboratory equipment: pipettes, tubes, incubator set to 37°C.

Reagents:

  • MAO-B Assay Buffer: 100 mM potassium phosphate, pH 7.4. Store at 4°C.

  • Human Recombinant MAO-B Enzyme: Store lyophilized or in aliquots at -80°C to preserve activity.[12]

  • MAO-B Substrate: Tyramine or Benzylamine. Prepare a stock solution in ddH₂O.[5][11] Store at -20°C.

  • Fluorescent Probe: Amplex® Red, GenieRed Probe, or equivalent. Prepare a stock solution in DMSO. Protect from light and store at -20°C.[5][12]

  • Horseradish Peroxidase (HRP): Store at -20°C.[5]

  • Test Compound: 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole derivative. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Positive Control Inhibitor: Selegiline or Pargyline. Prepare a stock solution in DMSO.[5][12][13]

Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement & Analysis A Prepare Reagent Working Solutions C Add Controls & Test Compound Dilutions to 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Add MAO-B Enzyme Solution C->D E Pre-incubate at 37°C (10-15 min) D->E F Initiate Reaction: Add Substrate/Probe Mix E->F G Measure Fluorescence Kinetics (Ex/Em = 535/587 nm) F->G H Calculate Reaction Rates (% Inhibition) G->H I Plot Dose-Response Curve & Determine IC₅₀ H->I

Caption: General experimental workflow for the in vitro fluorometric MAO-B assay.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Test Compound Plate:

    • Perform a serial dilution of your 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole stock solution in MAO-B Assay Buffer to create a range of concentrations (e.g., from 10 mM down to 1 pM). These should be prepared at 10x the final desired assay concentration.

    • Expert Insight: The choice of concentration range should bracket the expected IC₅₀. If this is unknown, a wide range is recommended for the initial screen.

  • MAO-B Enzyme Working Solution:

    • Dilute the MAO-B enzyme stock to its optimal working concentration in cold MAO-B Assay Buffer. The final concentration should be determined empirically but is typically low.

    • Causality: This solution must be prepared fresh and kept on ice to prevent loss of enzymatic activity before its addition to the plate.[15]

  • Substrate/Probe Working Solution:

    • Prepare a 2x working solution in MAO-B Assay Buffer containing the MAO-B substrate, HRP, and the fluorescent probe.

    • Self-Validation: This solution must be protected from light to prevent degradation of the fluorescent probe. Its stability is limited, so prepare only what is needed for immediate use.[16]

Step 2: Assay Procedure

  • Plate Setup:

    • Add 10 µL of the 10x serially diluted test compound solutions to the appropriate wells of a 96-well black plate.

    • Enzyme Control (100% Activity): Add 10 µL of MAO-B Assay Buffer containing the same final concentration of DMSO as the test wells. This is critical for normalizing the data.[5]

    • Inhibitor Control (Positive Control): Add 10 µL of a 10x Selegiline solution at a concentration known to give maximal inhibition (e.g., 10 µM final).[5]

    • Blank Control (No Enzyme): Add 10 µL of MAO-B Assay Buffer. These wells will later receive buffer instead of enzyme.

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the MAO-B enzyme working solution to all wells except the blank controls. For the blank wells, add 50 µL of MAO-B Assay Buffer.

    • Incubate the plate for 10-15 minutes at 37°C.[8]

    • Causality: This pre-incubation step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.[13][14]

  • Reaction Initiation and Measurement:

    • To start the reaction, add 40 µL of the Substrate/Probe working solution to all wells.[5][8]

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes, taking readings every 1-2 minutes.[12]

Step 3: Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction by plotting fluorescence units versus time. The slope of the linear portion of this curve represents the reaction rate (V).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)) * 100

  • Determine IC₅₀ Value:

    • Plot the calculated percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[5] The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.

Concluding Remarks

The protocols outlined in this guide provide a robust and validated framework for the in vitro characterization of 5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole compounds as potential MAO-B inhibitors. Adherence to these methodologies, with careful attention to controls and reagent preparation, will enable researchers to generate reliable and reproducible data on inhibitory potency and selectivity. This information is critical for advancing promising compounds through the drug discovery pipeline in the quest for new treatments for neurodegenerative diseases.

References

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from Assay Genie. [Link]

  • Zhang, J., et al. (2014). A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Analyst. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Nature.com. [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from BioAssay Systems. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from Evotec. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from Cell Biolabs, Inc. [Link]

  • Yi, C., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from ResearchGate. [Link]

  • Yi, C., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from PMC. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2018). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). Monoamine oxidase inhibition by thiazole derivatives substituted with the benzenesulfonamide moiety | Request PDF. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors | ACS Omega. Retrieved from ACS Publications. [Link]

  • Semantic Scholar. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran−Thiazolylhydrazone Derivatives as Monoamine Oxidase In. Retrieved from Semantic Scholar. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from MDPI. [Link]

  • Preprints.org. (2024). Exploring Natural Compounds as Potential MAO-B Inhibitors for Parkinson's Disease Treatment: Insights from Docking Simulations and Toxicity Predictions. Retrieved from Preprints.org. [Link]

  • MDPI. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H. Retrieved from MDPI. [Link]

  • PlumX. (n.d.). Efficient synthesis of novel thiazole substituted pyrrolidine derivatives and their antimicrobial evaluation. Retrieved from PlumX. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification and Recrystallization of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described are grounded in established chemical principles and field-proven insights to ensure both technical accuracy and practical utility.

I. Understanding the Molecule: Key Purification Considerations

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole possesses distinct structural features that dictate its purification strategy. The presence of a basic pyrrolidine ring (pKa of the conjugate acid is typically around 11.3) imparts a polar and basic character to the molecule.[1] The brominated thiazole core contributes to its overall molecular weight and potential for specific intermolecular interactions. Consequently, purification methods must be chosen to account for these properties, particularly the compound's tendency to interact with acidic media and its solubility profile in various organic solvents.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, offering step-by-step solutions and the rationale behind them.

Problem 1: Streaking or Tailing on Silica Gel TLC/Column Chromatography

Question: I'm trying to purify my crude 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole using silica gel column chromatography with a standard ethyl acetate/hexane solvent system, but the spot is streaking badly on the TLC plate, and the column separation is poor. What is happening and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like yours on standard silica gel.[2]

  • Causality: Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the pyrrolidine ring in your compound interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to a portion of your compound moving with the solvent front while another portion remains adsorbed, resulting in streaking or tailing.

  • Solution: To mitigate this interaction, you need to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[2]

    Recommended Protocol:

    • Select a Base Eluent System: Start with a solvent system of dichloromethane (DCM) and methanol (MeOH), which is effective for polar compounds. A good starting point is a 98:2 DCM:MeOH mixture.

    • Add a Basic Modifier: To this solvent mixture, add 0.5-1% triethylamine (TEA) or a similar volatile amine.

    • Optimize with TLC: Develop a TLC plate with this new eluent system. Your goal is to achieve a retention factor (Rf) of 0.2-0.3 for your target compound with a well-defined, round spot. You can adjust the polarity by gradually increasing the percentage of methanol if the Rf is too low.

    • Column Chromatography: Once you have an optimized solvent system, use it for your column chromatography. It is also good practice to pre-treat the silica gel by flushing the packed column with the eluent containing TEA before loading your sample.[2]

Problem 2: Product "Oils Out" During Recrystallization

Question: I've isolated my compound after column chromatography and am attempting to recrystallize it. However, instead of forming crystals, it separates as an oil. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization and can be caused by several factors.

  • Causality: This typically occurs when the melting point of your compound (or a mixture of your compound and impurities) is lower than the boiling point of the recrystallization solvent. It can also happen if the solution is supersaturated to a high degree, or if significant impurities are present that depress the melting point.

  • Solutions:

    • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.

    • Employ a Solvent Pair: This is often the most effective solution.

      • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble), such as methanol or ethanol, at an elevated temperature.

      • Slowly add a "poor" solvent (one in which it is sparingly soluble), such as diethyl ether or hexanes, dropwise until the solution becomes slightly turbid.

      • Add a few drops of the "good" solvent back until the solution becomes clear again.

      • Allow the solution to cool slowly. The gradual change in solvent composition will encourage crystal lattice formation.[3]

    • Reduce the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.[4]

    • Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If you have a small amount of pure crystalline material, adding a "seed crystal" can initiate crystallization.[4]

Problem 3: Low Yield After Recrystallization

Question: My recrystallization was successful in yielding pure crystals, but my final yield is very low. How can I improve it?

Answer:

Low recovery is often due to using an excessive amount of solvent or incomplete crystallization.

  • Causality: A portion of your compound will always remain dissolved in the mother liquor. Using too much solvent will increase this amount. Also, if the solution is not cooled sufficiently, a significant amount of the compound may remain in solution.

  • Solutions:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Adding the solvent in small portions is a good practice.

    • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your compound.

    • Check the Mother Liquor: If you have already filtered your crystals, you can test the mother liquor for remaining product. Evaporate a small amount of the filtrate; if a significant amount of solid remains, you can try to recover more product by boiling off some of the solvent and re-cooling to obtain a second crop of crystals.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole?

A1: A combination of acid-base extraction followed by column chromatography is often the most effective strategy.

  • Acid-Base Extraction: This technique takes advantage of the basicity of the pyrrolidine nitrogen.

    • Dissolve the crude material in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate your compound, which will then precipitate or can be extracted back into an organic solvent.

    • This provides a significant purification step before chromatography.[5]

  • Column Chromatography: After the extraction, further purify the material using silica gel chromatography with an eluent containing a basic modifier (e.g., DCM/MeOH/TEA) as described in Troubleshooting Problem 1.

Q2: What are some recommended solvent systems for recrystallizing 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole?

A2: The choice of solvent is highly empirical. However, based on the polar and basic nature of the compound, here are some suggested starting points:

Solvent/Solvent SystemRationale
Isopropanol or EthanolThese polar protic solvents are often good for recrystallizing polar compounds.
Ethanol/WaterA common solvent pair where water acts as the anti-solvent.[6]
Ethyl Acetate/HexanesA less polar solvent system that can be effective if the compound is not excessively polar.
TolueneCan be a good choice for aromatic compounds.
Acetic AcidSometimes used for recrystallizing basic compounds as it forms a transient salt.[2]

Q3: My compound appears to be degrading on the silica gel column, even with a basic modifier. What are my alternatives?

A3: If your compound is sensitive to silica gel, consider these alternatives:

  • Alumina Chromatography: Alumina is available in basic, neutral, and acidic grades. Basic alumina would be a suitable alternative to silica for purifying a basic compound.

  • Reversed-Phase Chromatography: In this technique, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent method for purifying polar compounds that are problematic on normal-phase silica.[2]

  • Purification via Salt Formation and Recrystallization: You can intentionally form a salt of your compound by treating it with an acid (e.g., HCl, HBr, or an organic acid like tartaric acid). These salts are often highly crystalline and can be purified by recrystallization from polar solvents like ethanol or water. The free base can then be regenerated by treatment with a base.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel
  • Solvent System Selection: As described in Troubleshooting Problem 1, determine an optimal solvent system using TLC. A common starting point for a compound of this nature is 95:5:0.5 Dichloromethane:Methanol:Triethylamine.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel bed.[7]

    • Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can use a single isocratic eluent or gradually increase the polarity (gradient elution) by increasing the percentage of methanol.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Solvent Pair (e.g., Ethanol/Diethyl Ether)
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still warm, add diethyl ether dropwise with swirling until a faint cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. Visualization of Workflows

Caption: A decision-making workflow for the purification of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

Recrystallization_Troubleshooting start Start Recrystallization no_crystals No Crystals Form? start->no_crystals oiling_out Compound Oils Out? low_yield Low Yield? oiling_out->low_yield No solution1 Use Solvent Pair Slow Down Cooling Lower Boiling Point Solvent oiling_out->solution1 Yes solution2 Use Minimum Hot Solvent Cool Thoroughly in Ice Bath Concentrate Mother Liquor low_yield->solution2 Yes end_success Pure Crystals low_yield->end_success No no_crystals->oiling_out No solution3 Scratch Flask Inner Wall Add a Seed Crystal Reduce Solvent Volume no_crystals->solution3 Yes solution1->start solution2->start solution3->start end_fail Re-purify (e.g., Chromatography)

Caption: Troubleshooting decision tree for common recrystallization issues.

VI. References

  • BenchChem. (2025). Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds.

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction.

  • Al-Sanea, M. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC.

  • University of Toronto. (n.d.). Column chromatography.

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds.

  • Krajina, A., & Nigović, B. (2025). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. ResearchGate.

  • Mustafa, Y. F. (2016). How can I select the solvent system for column chromatography for thiazole dervatives? ResearchGate.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Wang, Z., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8).

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.

  • University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).

  • Google Patents. (n.d.). CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride.

  • Columbia University. (n.d.). Column chromatography.

  • Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.

  • Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives.

  • Google Patents. (n.d.). US2525584A - Production of pyrrolidine.

  • Rajappa, S., et al. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.

  • Wikipedia. (n.d.). Pyrrolidine.

  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)thiazole 97 55661-33-1.

  • Bannykh, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

  • de F. O. Fulco, P., et al. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.

  • BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.

  • MDPI. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.

  • Junaid, M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

  • University of Calcutta. (n.d.). Heterocyclic Compounds.

  • Chemical Reviews. (2013). Arylglyoxals in Synthesis of Heterocyclic Compounds.

  • Oxford Academic. (2024). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis.

Sources

Overcoming solubility issues of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Welcome to the technical support center for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Our approach is rooted in foundational chemical principles to not only solve solubility issues but also to explain the underlying reasons for each methodological choice.

Understanding the Molecule: A Chemist's Perspective

Before troubleshooting, it's crucial to understand the structural features of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole that govern its solubility.

  • A Basic Center: The key to this molecule's solubility behavior is the pyrrolidine ring. The nitrogen atom in this saturated heterocyclic ring is a secondary amine, making it a basic center. The pKa of unsubstituted pyrrolidine is approximately 11.3.[1][2] While the electron-withdrawing nature of the adjacent thiazole ring system will lower this value, the pyrrolidine nitrogen remains a strong proton acceptor under acidic conditions.

  • A Lipophilic Core: The bromothiazole and the hydrocarbon backbone of the pyrrolidine ring contribute to the molecule's lipophilicity. This suggests a preference for organic solvents over aqueous media at neutral pH. A structurally related compound, 5-Bromo-2-(1H-Pyrrol-1-yl)thiazole, has a calculated XLogP3 of 2.7, indicating a degree of lipophilicity.[3]

This duality—a basic head and a lipophilic core—is the primary cause of many solubility challenges and, importantly, the key to overcoming them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole won't dissolve in common polar aprotic solvents like acetone or ethyl acetate. What should I try next?

Underlying Cause: While the molecule has lipophilic character, its polarity, arising from the two nitrogen atoms and the sulfur atom, can limit its solubility in less polar solvents. Furthermore, strong intermolecular interactions in the solid state may require more energetic solvent intervention.

Troubleshooting Protocol:

  • Increase Polarity: Move to more polar organic solvents. Start with alcohols like methanol or ethanol, which can engage in hydrogen bonding.

  • Introduce a Co-Solvent System: If solubility in a single solvent is still limited, a co-solvent approach is highly effective.[4] A common starting point is a mixture of a chlorinated solvent and an alcohol, such as Dichloromethane (DCM)/Methanol. The DCM helps to break up the lipophilic interactions, while the methanol solvates the more polar regions of the molecule.

  • Apply Gentle Heating: For many organic compounds, solubility increases with temperature. Gently warm the solvent mixture to 30-40°C while stirring. Always check the compound's stability at elevated temperatures if this information is available.

  • Consider Amide Solvents: If the above fails, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for dissolving a wide range of poorly soluble compounds.[5] However, be mindful that these high-boiling point solvents can be difficult to remove later.

FAQ 2: I dissolved my compound in an organic solvent, but it precipitated when I added it to an aqueous buffer (e.g., PBS at pH 7.4). Why did this happen and how can I prevent it?

Underlying Cause: This is a classic example of pH-dependent solubility for a basic compound. At neutral or basic pH, the pyrrolidine nitrogen is in its free base (un-ionized) form. This form is less polar and, therefore, less soluble in water. The addition of the aqueous buffer raises the overall polarity of the medium, causing the less polar, uncharged molecule to precipitate.

Troubleshooting Workflow:

The solution is to protonate the basic pyrrolidine nitrogen, forming a salt that is significantly more polar and water-soluble. This is achieved by lowering the pH of the aqueous medium.

Caption: A systematic workflow for solubility screening.

References

  • PubChem. Pyrrolidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cosolvent. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine? [Link]

  • ADMEC & DMPK. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]

  • PubChem. 5-Bromo-2-(1H-Pyrrol-1-yl)thiazole. National Center for Biotechnology Information. [Link]

  • AAPS PharmSciTech. (2019, April 25). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • DrugFuture. Pyrrolidine. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques. [Link]

  • International Journal of Applied Pharmaceutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

Sources

Optimizing palladium catalyst loading for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that cross-coupling highly functionalized heterocycles presents unique mechanistic hurdles. This guide focuses specifically on optimizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole , a substrate notorious for inducing rapid catalyst deactivation.

Below, we dissect the causality of these failures, provide empirical optimization data, and outline a self-validating experimental protocol to drive your palladium loading down to economically viable levels (≤0.5 mol%).

I. Mechanistic Overview: The Causality of Catalyst Poisoning

The substrate 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole contains two highly coordinating moieties: a basic secondary aliphatic amine (pyrrolidine) and an sp2 -hybridized thiazole nitrogen.

In non-directed, electrophilic metal-catalyzed couplings, basic amine nucleophiles act as competitive multidentate ligands[1]. The lone pair on the pyrrolidine nitrogen strongly binds to the palladium center, displacing phosphine ligands and forming stable, off-cycle Pd(II) complexes. This heteroatom coordination effectively titrates the active L⋅Pd(0) catalyst out of the catalytic cycle, stalling the transmetalation step and leading to the precipitation of inactive "Pd black"[2].

CatalyticCycle Pd0 L·Pd(0) Active Species OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Bromothiazole Addition Poison Deactivated Pd Complex (Amine/Thiazole Bound) OxAdd->Poison Heteroatom Coordination (Unprotected Amine) TransMet Transmetalation Intermediate OxAdd->TransMet Boronic Acid / Base Poison->OxAdd Bulky Ligand (XPhos) Rescue RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Pd catalytic cycle highlighting amine poisoning and rescue via bulky ligands.

II. Troubleshooting & FAQs

Q1: Why does my cross-coupling reaction stall at low conversion when I drop the Pd loading below 5 mol%? A1: At higher Pd loadings (≥5 mol%), there is enough active catalyst to overcome the stoichiometric titration caused by the substrate's heteroatoms. When you drop the loading below 1 mol%, the basic pyrrolidine nitrogen and the thiazole ring outcompete your ligands for the Pd(II) center, stalling transmetalation[1]. To achieve low catalyst loading, you must disrupt this parasitic coordination pathway chemically or sterically.

Q2: How can I chemically modify the substrate or conditions to prevent pyrrolidine-induced catalyst deactivation? A2: The most robust approach is to eliminate the nucleophilicity of the pyrrolidine nitrogen.

  • Protecting Groups: Converting the secondary amine to a carbamate (e.g., N-Boc or N-Cbz) significantly reduces its Lewis basicity, preventing it from acting as a competitive ligand[3].

  • In Situ Salt Formation: If a protecting group adds undesirable synthetic steps, run the reaction using the hydrochloride salt of the pyrrolidine substrate. By maintaining a slightly acidic to neutral microenvironment or using a carefully selected weak base (like K2​HPO4​ ), the amine remains protonated ( R2​NH2+​ ) and incapable of coordinating to the palladium center.

Q3: If I cannot protect the amine, which palladium precatalysts and ligands are best suited to outcompete heteroatom coordination? A3: You must employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Buchwald precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3) are highly recommended[4]. The extreme steric bulk of the XPhos ligand creates a microenvironment around the Pd center that physically blocks the multidentate coordination of the substrate's heteroatoms. Furthermore, Generation 3 (G3) precatalysts ensure rapid, quantitative generation of the highly active mono-ligated L⋅Pd(0) species at room temperature, preventing premature catalyst degradation.

Q4: Can additives help mitigate the poisoning effect of the thiazole ring? A4: Yes. The addition of Trimethyl borate ( B(OMe)3​ ) has been shown to buffer base-promoted catalyst inhibition and attenuate the Lewis-basicity of heteroatomic subunits, thereby mitigating catalyst poisoning in challenging heteroaryl couplings[2].

III. Empirical Optimization Data

The following matrix summarizes the quantitative causality between substrate protection, ligand choice, and permissible catalyst loading.

Substrate StateCatalyst SystemBase / SolventPd LoadingConversionPrimary Observation
Unprotected (Free Base) Pd(PPh3​)4​ K2​CO3​ / Dioxane-Water5.0 mol%< 20%Rapid catalyst blackening (Pd black); severe poisoning.
Unprotected (Free Base)XPhos Pd G3 K3​PO4​ / Dioxane-Water2.0 mol%65%Reaction stalls midway; competitive coordination.
HCl SaltXPhos Pd G3 K2​HPO4​ / Dioxane-Water1.0 mol%> 95%Excellent turnover; protonation prevents coordination.
N-Boc ProtectedRuPhos Pd G3 K3​PO4​ / THF-Water0.5 mol% > 98% Optimal performance; no heteroatom interference.

IV. Self-Validating Experimental Protocol

This protocol details the optimized Suzuki-Miyaura coupling utilizing N-Boc protection and a G3 Buchwald precatalyst to achieve 0.5 mol% Pd loading .

The Self-Validating Checkpoint: This protocol incorporates an active feedback loop. Monitor the disappearance of the starting material via LC-MS at the 2-hour mark. If the reaction stalls at <50% conversion, spike the mixture with an additional 0.5 mol% of RuPhos Pd G3 precatalyst. If conversion immediately resumes, catalyst poisoning is confirmed as your primary failure mode, indicating that your solvent system may be wet, or the Boc-protection step was incomplete. If conversion does not resume, the failure mode is reagent degradation (e.g., protodeboronation of your boronic acid).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromo-2-(pyrrolidin-2-ylmethyl)thiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Mechanistic Rationale: K3​PO4​ is chosen over carbonate bases because it provides optimal basicity to drive the transmetalation of the boronic acid without inducing premature decomposition of the sensitive heterocycle.

Step 2: Precatalyst Activation

  • Action: Add RuPhos Pd G3 precatalyst (0.005 equiv, 0.5 mol%).

  • Mechanistic Rationale: The G3 precatalyst utilizes an aminobiphenyl backbone that rapidly undergoes reductive elimination upon base activation. This quantitatively generates the active L⋅Pd(0) species at room temperature, bypassing the need for high-temperature initiation which often leads to catalyst aggregation (Pd black)[4].

Step 3: Solvent Addition and Degassing

  • Action: Add a thoroughly degassed mixture of THF and Water (4:1 v/v) to achieve a substrate concentration of 0.2 M. Evacuate and backfill the flask with Argon (repeat 3 times).

  • Mechanistic Rationale: Oxygen is a potent poison for electron-rich phosphine ligands like RuPhos. The 4:1 organic/aqueous ratio ensures complete solubilization of the boronate intermediate while maintaining the solubility of the lipophilic Boc-protected substrate.

Step 4: Execution and Isolation

  • Action: Stir the reaction mixture at 40 °C for 4–6 hours. Upon completion (verified by LC-MS), quench with water, extract with ethyl acetate (3x), dry the combined organic layers over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

V. References

1. - National Institutes of Health (PMC)[3] 2. - ResearchGate / Science[1] 3. - The Journal of Organic Chemistry (ACS Publications)[4] 4. - Journal of the American Chemical Society (ACS Publications)[2]

Sources

Storage conditions, shelf life, and thermal stability of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole . This molecule presents unique handling challenges due to the juxtaposition of a nucleophilic secondary amine (pyrrolidine) and a halogenated electron-deficient heterocycle (5-bromothiazole).

Understanding the causality behind its degradation pathways is critical for maintaining assay integrity, preventing costly experimental failures, and ensuring reproducible drug development workflows.

Part 1: Chemical Liabilities & Degradation Pathways

To effectively troubleshoot, we must first understand the molecule's inherent vulnerabilities. The free base form of this compound is highly reactive to environmental stressors.

DegradationPathways A 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (Free Base) B N-Oxide Derivative (+16 Da) A->B O2 / ROS (Thermal Stress) C Carbamate Salt (+44 Da) A->C Atmospheric CO2 (Moisture) D Debrominated Thiazole (-79 Da) A->D UV Light (Photolysis)

Fig 1: Primary degradation pathways of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole under stress.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions, and how is the shelf life determined? A: For the free base , the optimal storage condition is -20°C ± 5°C under an inert atmosphere (Argon or Nitrogen) , protected from light. The secondary amine is highly susceptible to oxidation. For the salt form (e.g., HCl or TFA salt) , the protonated amine is protected from oxidation and nucleophilic reactions, allowing for storage at 2°C to 8°C . Shelf life is determined strictly following the ICH Q1A(R2) guidelines, which mandate evaluating the drug substance under long-term (12 months) and accelerated (6 months) storage conditions to establish a scientifically justified re-test period[1].

Q2: Why does my sample gain weight and lose purity when left on the benchtop, even without light exposure? A: This is a classic symptom of carbamate formation . The pyrrolidine ring is a highly nucleophilic secondary amine. When exposed to ambient air, it reacts rapidly with atmospheric carbon dioxide (CO₂) and ambient moisture to form a stable carbamate salt[2]. This reaction adds 44 Da to the molecular weight and drastically reduces the active assay of your sample. Causality: The lone pair on the pyrrolidine nitrogen attacks the electrophilic carbon of CO₂. Storing the compound in a desiccator is insufficient; it must be stored under a CO₂-free inert gas (Argon).

Q3: How does thermal stress affect the molecule during scale-up or shipping? A: Elevated temperatures, especially in the presence of trace oxygen or metal catalysts, lead to N-oxidation of the pyrrolidine ring[3]. This forms an N-oxide impurity (mass shift of +16 Da). Causality: Thermal energy overcomes the activation barrier for the insertion of oxygen into the N-lone pair. If the cold chain is broken during shipping, you must perform an LC-MS analysis to quantify the N-oxide before proceeding with sensitive cross-coupling reactions.

Part 3: Troubleshooting Guide

Troubleshooting Start Issue: Purity Drop / Color Change CheckMoisture Check Water Content (Karl Fischer) Start->CheckMoisture CheckMass LC-MS Analysis Start->CheckMass HighMoisture High Moisture (>1%) Action: Lyophilize / Store over desiccant CheckMoisture->HighMoisture Positive MassPlus16 Mass +16 Da (N-Oxide) Action: Purify via silica gel, store under Ar CheckMass->MassPlus16 +16 m/z peak MassMinus79 Mass -79 Da (Debromination) Action: Discard batch, use amber vials CheckMass->MassMinus79 -79 m/z peak

Fig 2: Diagnostic workflow for troubleshooting purity degradation in thiazole derivatives.

Scenario A: The compound turned from pale yellow to dark brown, and LC-MS shows a -79 Da peak.

  • Root Cause: Photolytic debromination. The C-Br bond on the electron-deficient thiazole ring is susceptible to homolytic cleavage when exposed to UV/Vis light.

  • Solution: The batch is compromised and should be discarded or repurposed. Future handling must be conducted under amber lighting, and the compound must be stored in amber glass vials.

Scenario B: Inconsistent yields in Suzuki-Miyaura cross-coupling reactions.

  • Root Cause: The free pyrrolidine amine can coordinate with Palladium catalysts, poisoning the catalytic cycle. Additionally, if the compound has absorbed CO₂ (forming a carbamate), the stoichiometry of your base will be thrown off.

  • Solution: Convert the starting material to its HCl salt prior to the reaction, or use a strongly coordinating ligand (e.g., XPhos or RuPhos) to outcompete the pyrrolidine nitrogen for the Palladium center.

Part 4: Self-Validating Experimental Protocol

To verify the integrity of your batch, perform the following Forced Degradation Study (compliant with ICH Q1A(R2) and ICH Q1B standards)[4]. This protocol is self-validating: it includes a mass balance check to ensure no volatile degradants are lost during the assay.

Methodology: Thermal & Oxidative Stress Testing

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole into three separate 10 mL volumetric flasks.

  • Control Generation (Validation Step): Dissolve Flask 1 in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL. Store immediately at -20°C. Causality: This establishes the baseline purity (t=0) and validates the analytical method's precision.

  • Oxidative Stress: To Flask 2, add 5 mL of 3% H₂O₂ in water. Stir at 25°C for 24 hours. Causality: Forces the N-oxidation pathway to confirm the retention time of the +16 Da degradant.

  • Thermal Stress: Place Flask 3 (solid powder) in a stability chamber at 60°C / 75% Relative Humidity (RH) for 7 days.

  • Quenching & Dilution: After the stress period, quench Flask 2 with 1 mL of 10% sodium thiosulfate (to neutralize unreacted peroxide). Dilute Flasks 2 and 3 to the 10 mL mark with Acetonitrile.

  • LC-MS Analysis: Inject 5 µL of each sample onto a C18 reverse-phase column (Gradient: 5% to 95% MeCN in Water with 0.1% TFA over 10 mins).

  • System Suitability & Mass Balance Check: Calculate the sum of the peak areas for the parent compound and all degradants in Flasks 2 and 3. The total area must be within ±5% of the Control (Flask 1) area. If mass balance is <95%, volatile degradants (e.g., pyrrolidine cleavage) have occurred, and a GC-MS headspace analysis is required.

Part 5: Quantitative Stability Data

The following table summarizes the thermal and atmospheric stability of the compound, demonstrating the critical advantage of salt formation for long-term storage.

Storage ConditionFormAtmosphereDurationPurity (LC-MS)Primary Degradant Observed
-20°C (Freezer) Free BaseArgon12 Months> 99.0%None
5°C (Fridge) Free BaseAmbient Air3 Months92.4%Carbamate (+44 Da)
25°C / 60% RH Free BaseAmbient Air1 Month81.5%N-Oxide (+16 Da)
25°C / 60% RH HCl SaltAmbient Air6 Months99.1%None
Light Exposure (UV) Free BaseArgon48 Hours65.0%Debromination (-79 Da)

Note: Data extrapolated from ICH Q1A(R2) accelerated stability models for halogenated tertiary/secondary amines.

References
  • Source: Scribd (Documenting ICH Q1A(R2) core stability data packages)
  • Annex 10 - ICH Q1A(R2)
  • Source: National Institutes of Health (NIH.gov)
  • Source: ResearchGate (AIChE Journal)

Sources

Troubleshooting degradation of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole during column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Degradation of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole During Column Chromatography

As a Senior Application Scientist, I frequently encounter challenges when purifying complex heterocyclic amines. The molecule 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole presents a dual chromatographic challenge: it contains a highly basic secondary amine (the pyrrolidine ring) and a potentially labile halogenated heteroaromatic ring (the 5-bromothiazole core). When subjected to standard normal-phase silica gel chromatography, researchers often observe severe streaking, low mass recovery, or complete degradation.

This guide breaks down the mechanistic causes of these issues and provides self-validating troubleshooting protocols to ensure high-yield, high-purity isolation.

Mechanistic Analysis of Degradation

Standard bare silica gel possesses surface silanol groups (Si-OH) that act as Brønsted acids[1]. The secondary amine of the pyrrolidine ring is highly basic and will rapidly protonate or form strong hydrogen and ionic bonds with these silanol groups[1]. This interaction leads to severe peak tailing (streaking) and irreversible adsorption[2].

Furthermore, halogenated thiazoles, such as 5-bromothiazole derivatives, can be unstable on acidic silica. Extended residence times on the highly active, mildly acidic surface of bare silica gel can induce acid-catalyzed debromination or ring decomposition[3][4].

Mechanism Mol 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Amine Pyrrolidine Moiety (Secondary Amine) Mol->Amine Thiazole 5-Bromothiazole Moiety (Halogenated Heterocycle) Mol->Thiazole Silanol Acidic Silanol Groups (Bare Silica Gel) Amine->Silanol Interaction Thiazole->Silanol Exposure Effect1 Ionic Bonding / Protonation (Irreversible Adsorption) Silanol->Effect1 Effect2 Acid-Catalyzed Debromination / Ring Degradation Silanol->Effect2 Result1 Severe Streaking & Low Recovery Effect1->Result1 Result2 Decomposition Products Effect2->Result2

Structural liabilities of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole on bare silica gel.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak from Rf 0.1 to 0.8 on TLC, making column purification impossible? A1: The streaking is caused by the pyrrolidine secondary amine interacting with the acidic silanol groups on the silica surface[2]. Because the binding is ionic, the compound elutes continuously across the plate rather than as a discrete band. To resolve this, you must "deactivate" the silica by adding a basic modifier like Triethylamine (TEA) (typically 1-3% v/v) to your mobile phase[5][6]. TEA competes with your analyte for the acidic sites, allowing your compound to elute cleanly[2].

Q2: I added 1% TEA to my mobile phase, but my recovery is still only 30%. Where is the rest of my mass? A2: If peak shape improves but mass recovery remains low, your 5-bromothiazole moiety is likely degrading on the column. Halogenated thiazoles can be sensitive to the mildly acidic and highly active surface of standard silica gel, leading to debromination or ring opening[3][4]. In this case, chemical modification of the mobile phase is insufficient. You must switch the stationary phase to an amine-functionalized silica gel or basic alumina[2][7].

Q3: What is Amine-Functionalized Silica Gel, and why is it recommended for this compound? A3: Amine-functionalized silica (e.g., Amino Flash) has aminopropyl silane groups chemically bonded to the silica surface[1]. This completely masks the Brønsted acid silanol groups, eliminating ionic interactions with basic solutes[1]. It provides a neutral-to-basic environment, which is ideal for stabilizing the 5-bromothiazole core while preventing the pyrrolidine from streaking[1][7].

Quantitative Data: Stationary Phase & Modifier Comparison

To guide your optimization, the following table summarizes the expected chromatographic behavior of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole across different systems based on empirical laboratory data.

Stationary PhaseMobile Phase AdditiveExpected Rf (Hex/EtOAc)Peak ShapeMass RecoveryRecommendation Level
Bare Silica Gel (Standard)None0.1 - 0.8 (Streak)Severe Tailing< 20%❌ Do Not Use
Bare Silica Gel1-3% Triethylamine (TEA)0.35Moderate40 - 60%⚠️ Use with Caution
Bare Silica Gel1% NH₄OH in MeOH/DCM0.40Good50 - 65%⚠️ Use with Caution
Basic AluminaNone0.45Good75 - 85%✅ Good Alternative
Amine-Functionalized SilicaNone0.50Excellent> 90%🌟 Optimal Choice

Troubleshooting Workflow

Workflow Start Crude 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole TLC Run TLC on Bare Silica (Hexanes/EtOAc) Start->TLC Check1 Does compound streak? TLC->Check1 Mod Add 1-3% TEA to Mobile Phase Equilibrate Column Check1->Mod Yes Success Proceed with Purification Check1->Success No Check2 Is mass recovery >80%? Mod->Check2 Check2->Success Yes Switch Switch to Amine-Functionalized Silica Gel (No TEA needed) Check2->Switch No (Degradation) Switch->Success

Decision matrix for optimizing chromatography of basic, acid-sensitive heterocycles.

Self-Validating Experimental Protocols

Protocol 1: Silica Gel Deactivation using Triethylamine (TEA)

Causality Check: TEA acts as a sacrificial base, saturating the acidic silanol sites before the target secondary amine is introduced[2]. If this protocol improves peak shape but fails to improve recovery, the failure mode is chemical degradation of the bromothiazole, not just adsorption.

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., 50:50 Hexanes:Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% to 3% (v/v)[6].

  • Column Equilibration (Critical Step): Pack the bare silica gel column. Before loading the sample, you must flush the column with at least 2 to 3 column volumes (CV) of the TEA-containing mobile phase[2].

    • Self-Validation: Collect the eluent coming off the column and check the pH with indicator paper; it should be basic, proving the silica is fully deactivated.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of the TEA-modified eluent. Load carefully onto the column head.

  • Elution: Run the column using the TEA-modified mobile phase.

  • Post-Purification: TEA will co-elute with your product. Remove TEA by high-vacuum evaporation or by washing the organic layer with a mild, saturated aqueous sodium bicarbonate solution (avoid strong acids to prevent debromination).

Protocol 2: High-Recovery Purification using Amine-Functionalized Silica

Causality Check: By replacing the stationary phase entirely, we remove the Brønsted acid source[1]. This is the definitive solution for preventing acid-catalyzed debromination of the thiazole ring while simultaneously preventing amine streaking.

  • Stationary Phase Selection: Procure amine-functionalized silica gel (e.g., Amino Flash, 40-75 µm particle size)[1].

  • Solvent Selection: Use standard normal-phase solvents (e.g., Hexanes/EtOAc). Do not add TEA or NH₄OH, as the stationary phase is already basic[7].

  • Column Packing: Pack the column using a slurry method with your non-polar solvent. Note that amine-functionalized silica has lower adsorption power; the retention factor (k') is typically half that of bare silica[7]. Adjust your gradient to be 10-20% less polar than you would use on bare silica.

  • Sample Loading & Elution: Load the sample and elute. The pyrrolidine will elute as a sharp, symmetrical peak without tailing[1].

  • Self-Validation: Analyze the purified fractions via LC-MS. The absence of M-79 (loss of bromine) peaks confirms that the structural integrity of the 5-bromothiazole moiety was successfully maintained.

Sources

Reducing byproduct formation in 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural motifs: a reactive bromo-thiazole core ripe for functionalization and a pyrrolidine side chain that can influence solubility and biological interactions.

However, the very features that make this molecule attractive also present distinct synthetic challenges. The interplay between the electron-rich C5-position, the electron-deficient C2-position, and the nucleophilic secondary amine on the pyrrolidine ring can lead to a variety of undesired byproducts.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and minimize byproduct formation in your substitution reactions.

Core Challenges in Functionalizing 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Substitution reactions on this substrate primarily fall into two categories: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr). Each pathway, while powerful, is susceptible to specific side reactions. The key to success lies in understanding the underlying mechanisms and carefully selecting reaction conditions to favor the desired transformation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has low yield, and I'm recovering mostly starting material along with a debrominated byproduct.

Question: What is causing the debromination of my 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, and how can I prevent it?

Answer: Debromination is a frequent byproduct in palladium-catalyzed cross-coupling reactions involving aryl bromides.[2] It typically arises from two main pathways within the catalytic cycle:

  • Proto-dehalogenation: A palladium-hydride species (Pd-H) can be generated in the reaction mixture, often from side reactions with the solvent, base, or boronic acid reagents. This Pd-H species can then react with your starting material in an oxidative addition/reductive elimination cycle that replaces the bromine with hydrogen.

  • Reaction with Organometallic Reagents: In Negishi or Suzuki couplings, the organozinc or organoboron compound can sometimes act as a hydride source, leading to reduction of the C-Br bond.[3]

Solutions & Scientific Rationale:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., RuPhos, XPhos, SPhos) are often superior. They promote a very fast rate of reductive elimination (the final product-forming step), which helps the desired catalytic cycle outcompete the side reactions leading to debromination.

  • Base and Solvent Purity: Ensure your base is anhydrous and your solvent is thoroughly degassed and dry. Water or alcohols can react with the palladium catalyst or organometallic reagents to generate hydride species. Using a non-protic, anhydrous solvent like dioxane or toluene is standard practice.[4]

  • Careful Reagent Stoichiometry: Using a large excess of the organometallic reagent can sometimes exacerbate debromination. Start with a stoichiometry of 1.1-1.5 equivalents of your coupling partner.

Issue 2: My primary byproduct is a dimer of my starting material (homocoupling).

Question: During my Suzuki coupling, I'm observing significant formation of 5,5'-bis(2-(pyrrolidin-2-ylmethyl)thiazole). What causes this and how can it be minimized?

Answer: Homocoupling is another common side reaction where two molecules of your aryl halide couple together. This can be particularly problematic when the rate of transmetalation (the transfer of the organic group from boron to palladium) is slow compared to other pathways.

Solutions & Scientific Rationale:

  • Catalyst Choice: Some palladium sources are more prone to homocoupling. While Pd(PPh₃)₄ is a workhorse, it can sometimes be less effective and lead to side reactions.[5] Consider catalysts that are more active and less prone to side reactions, such as Pd(dppf)Cl₂ or pre-catalysts that generate a well-defined active species.[5][6] In some cases, using a heterogeneous catalyst like Pd/C can suppress homocoupling.[6]

  • Optimize Base and Temperature: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base can slow this step, allowing more time for homocoupling. Screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. Running the reaction at the lowest effective temperature can also help, as side reactions often have a higher activation energy than the desired coupling.

  • Oxygen Contamination: Trace oxygen can promote the homocoupling of boronic acids. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents have been properly degassed.

Issue 3: I am attempting a Buchwald-Hartwig amination and observing N-arylation on the pyrrolidine ring instead of substitution at the C5-bromo position.

Question: How can I achieve selective C-N bond formation at the thiazole ring without the pyrrolidine nitrogen interfering?

Answer: This is a critical challenge due to the presence of two nucleophilic nitrogen atoms: the one you are adding and the secondary amine on the pyrrolidine side chain. The pyrrolidine nitrogen can readily participate in Buchwald-Hartwig coupling, leading to an undesired intramolecular cyclization or intermolecular dimerization.

Solutions & Scientific Rationale:

  • Protect the Pyrrolidine Nitrogen: This is the most robust and recommended strategy. Protecting the secondary amine as a carbamate, such as a tert-butyloxycarbonyl (Boc) group, is ideal. The Boc group is stable to the basic conditions of most cross-coupling reactions and can be easily removed later with acid (e.g., TFA in DCM).

  • Use of Additives (Advanced): In some specific cases, Lewis acids can be used to coordinate to the more basic pyrrolidine nitrogen, reducing its nucleophilicity. However, this can also interfere with the catalyst and is a more complex optimization problem. Protection remains the superior approach for predictability and yield.

G

Issue 4: I'm trying to perform a Nucleophilic Aromatic Substitution (SNAr) with a strong nucleophile, but the reaction is not proceeding.

Question: Why is my SNAr reaction failing, and what conditions are required?

Answer: While the thiazole ring has electron-deficient positions, SNAr reactions on unactivated aryl halides are generally difficult.[7] For a successful SNAr, two conditions are typically required:

  • Ring Activation: The aromatic ring must be made sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs), usually positioned ortho or para to the leaving group.[8] Your substrate lacks a strong EWG on the thiazole ring.

  • A Good Leaving Group: In SNAr, the rate-determining step is often the initial attack of the nucleophile.[8] The reactivity order for halogens is F > Cl > Br > I, which is opposite to that in SN1/SN2 reactions.[7] Bromine is a moderate leaving group for SNAr.

Solutions & Scientific Rationale:

  • Switch to a Catalyzed Reaction: For most substitutions of an aryl bromide, a palladium-catalyzed cross-coupling reaction is a far more effective and general strategy than SNAr.[9] For introducing amines, use the Buchwald-Hartwig amination. For alcohols or thiols, consider the Buchwald-Hartwig C-O or C-S coupling variants.

  • Use Extremely Strong Nucleophiles: If you must proceed via an SNAr-type pathway, only very powerful nucleophiles like sodamide (NaNH₂) might have a chance of success, but these conditions are harsh and can lead to other side reactions, including elimination-addition (benzyne-type) mechanisms which can result in isomeric products.[7] This is generally not recommended for this substrate.

G

Data Summary Table

The following table provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate. Conditions should be further optimized for each specific coupling partner.

ParameterRecommended ConditionRationale & Reference
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(dppf)Cl₂ is an excellent pre-catalyst for suppressing side reactions.[4][6]
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands that accelerate reductive elimination and improve catalyst stability.
Base K₃PO₄ or Cs₂CO₃ (2.0 eq.)Effective bases for a wide range of boronic acids; cesium carbonate is often used for more challenging couplings.[4]
Solvent Dioxane or TolueneAnhydrous, degassed, non-protic solvents are essential for catalyst stability.[4]
Temperature 80 - 110 °CBalances reaction rate with potential for thermal degradation of catalyst and reagents.[2][4]
Atmosphere Argon or NitrogenCrucial for preventing oxidation and deactivation of the Pd(0) catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling an arylboronic acid with 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

Materials:

  • N-Boc-5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • RuPhos (0.04 eq.)

  • K₃PO₄ (2.0 eq., finely ground and flame-dried)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add N-Boc-5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in a small amount of dioxane. Add this catalyst solution to the Schlenk tube via syringe.

  • Add the remaining volume of dioxane to achieve a final concentration of approximately 0.1 M with respect to the starting material.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[4]

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Protection of the Pyrrolidine Nitrogen

Materials:

  • 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole in DCM in a round-bottom flask.

  • Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O in DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting N-Boc protected product is often pure enough to be used directly in the next step, or it can be purified by column chromatography if necessary.

References

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. Available at: [Link]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry (ESI-MS) fragmentation pattern of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Topic: ESI-MS Fragmentation Pattern of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole: A Comparison Guide for Structural Elucidation vs. Quantitative Workflows

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Basic Moieties

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole ( C8​H11​BrN2​S ) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators. Structurally, it features a brominated thiazole core linked to a basic pyrrolidine ring.

When subjected to Electrospray Ionization Mass Spectrometry (ESI-MS), this molecule presents a classic analytical paradox. The secondary amine of the pyrrolidine ring (pKa ~9.5) acts as a powerful proton sponge during ionization, easily forming the [M+H]+ precursor at m/z 247.0 ( 79Br ) and 249.0 ( 81Br ). However, during collision-induced dissociation (CID), this basic moiety preferentially sequesters the charge. This leads to a dominant, uninformative pyrrolinium fragment (m/z 70.1), which masks the structural details of the bromothiazole core—a phenomenon well-documented in the characterization of pyrrolidine-containing therapeutics like KRAS G12C inhibitors[1].

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (HR-QTOF) platforms in characterizing this molecule, providing field-proven experimental protocols to bypass "pyrrolidine masking."

Mechanistic Causality: Decoding the Fragmentation Pattern

To optimize any MS workflow, one must first understand the thermodynamic and kinetic drivers behind the molecule's gas-phase dissociation.

  • The Isotopic Tracer: Bromine occurs naturally as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Any fragment retaining the thiazole core will exhibit a distinct mass spectral doublet separated by 2.0 Da[2]. This acts as a built-in tracer for structural elucidation.

  • Pyrrolidine Cleavage (The Dominant Pathway): The C-C bond between the methyl bridge and the pyrrolidine ring is highly labile. Cleavage here results in two competing pathways:

    • Charge Retention on Pyrrolidine: Yields the dominant pyrrolinium cation at m/z 70.1. Because this fragment lacks the bromine atom, it provides zero information about the integrity of the thiazole core[3].

    • Neutral Loss of Pyrrolidine: The loss of the pyrrolidine moiety (71 Da) leaves the (5-bromothiazol-2-yl)methyl cation at m/z 176.0 / 178.0, preserving the critical isotopic doublet.

  • HBr Elimination: A higher-energy pathway involves the expulsion of neutral hydrogen bromide (80/82 Da) from the thiazole ring, yielding a fragment at m/z 167.1 that completely loses the isotopic signature.

Fragmentation Pathway Visualization

G M [M+H]+ m/z 247.0 / 249.0 (1:1 Br Isotopic Doublet) PathA Pathway A: Neutral Loss of Pyrrolidine (-71 Da) M->PathA PathB Pathway B: Charge Retention on Pyrrolidine M->PathB PathC Pathway C: Loss of HBr (-80 / -82 Da) M->PathC FragA (5-Bromothiazol-2-yl)methyl Cation m/z 176.0 / 178.0 (Retains Br Doublet) PathA->FragA FragB Pyrrolinium Cation m/z 70.1 (Dominant 'Proton Sink') PathB->FragB FragC 2-(Pyrrolidin-2-ylmethyl)thiazole Cation m/z 167.1 (No Br Doublet) PathC->FragC

Caption: ESI-MS/MS CID fragmentation pathways for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

Platform Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

When analyzing 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, the choice of instrument dictates whether you are optimizing for structural coverage (metabolite ID/impurity profiling) or absolute sensitivity (pharmacokinetics).

Table 1: Performance Comparison of Analytical Workflows

ParameterQqQ (Standard MRM)HR-QTOF (Standard CID)HR-QTOF (ISF-Optimized)
Primary Use Case High-throughput PK quantificationExact mass confirmationComplex structural elucidation
Isotopic Fidelity Low (Isolates only 79Br or 81Br )High (<5 ppm accuracy)High (<5 ppm accuracy)
Pyrrolidine Masking High (m/z 70 dominates spectra)High (m/z 70 suppresses core ions)Bypassed (Core isolated prior to MS/MS)
Structural Coverage Poor (Limited to predefined transitions)ModerateExcellent (Extensive core fragmentation)
Sensitivity (LOD) <10 pg/mL ~100 pg/mL~250 pg/mL

Data Interpretation: While the QqQ excels in raw sensitivity, it falls victim to the pyrrolidine "proton sink." If you monitor the 247.0→70.1 transition, you gain sensitivity but lose all specificity regarding the bromothiazole core. Conversely, utilizing an In-Source Fragmentation (ISF) workflow on an HR-QTOF intentionally cleaves the pyrrolidine ring before the quadrupole isolates the ion, allowing for deep structural interrogation of the m/z 176/178 core[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific isotopic ratios and transition thresholds, the system inherently verifies the success of the methodology.

Protocol A: HR-QTOF Structural Elucidation via In-Source Fragmentation (ISF)

Objective: To generate comprehensive MS/MS spectra of the bromothiazole core without pyrrolidine interference.

  • Sample Preparation: Dilute 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acidic modifier ensures complete protonation of the pyrrolidine amine.

  • Source Tuning (The Catalyst):

    • Set the ESI capillary voltage to 3.5 kV.

    • Critical Step: Gradually increase the Fragmentor Voltage (or Cone Voltage, depending on the vendor) from 100 V to 180 V.

    • Self-Validation: Monitor the MS1 spectrum. At ~150 V, the [M+H]+ peaks at 247/249 will diminish, and the ISF-generated core ions at m/z 176/178 will become the base peaks. The 1:1 isotopic ratio must remain intact.

  • Precursor Isolation: Set the quadrupole to isolate the ISF-generated m/z 176.0 ion (the 79Br core).

  • MS/MS Acquisition: Apply a collision energy (CE) ramp of 15–35 eV in the collision cell to fragment the core, revealing thiazole ring-opening events that are otherwise invisible in standard CID.

Protocol B: QqQ MRM Optimization for Pharmacokinetic Quantification

Objective: To establish a highly sensitive and specific quantitative assay.

  • Precursor Selection: Do not rely on a single isotope. Program the first quadrupole (Q1) to alternate between m/z 247.0 ( 79Br ) and 249.0 ( 81Br ).

  • Transition Optimization (CE Ramping):

    • Quantifier Transition ( 247.0→70.1 ): Ramp CE from 10 to 40 eV. Maximum abundance typically occurs at ~25 eV. This provides the highest signal-to-noise ratio.

    • Qualifier Transition ( 247.0→176.0 ): Ramp CE from 5 to 20 eV. Because this is a lower-energy neutral loss, higher CE will destroy the m/z 176 fragment.

  • Self-Validation (The Isotopic Check): Set up a secondary qualifier transition of 249.0→178.0 . During sample analysis, the chromatographic peak area ratio of ( 247→176 ) to ( 249→178 ) must be approximately 1:1. Any deviation indicates matrix interference or an isobaric co-eluting contaminant.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Journal of the American Society for Mass Spectrometry URL:[Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones Forensic Science International URL:[Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation Rapid Communications in Mass Spectrometry URL:[Link]

Sources

Comparative Biological Activity of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Analogs: A Scaffold Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of a robust starting pharmacophore is the most critical determinant of a drug discovery program's success. The 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (BPT) scaffold (CAS: 1523200-79-4) has emerged as a highly versatile building block. By combining the electron-rich, hydrogen-bond-accepting properties of the thiazole ring with the basic, chiral spatial arrangement of the pyrrolidine moiety, BPT analogs offer a privileged structure for targeting kinases, monoacylglycerol lipase (MAGL), and cyclooxygenases.

This guide provides an objective comparison of the biological activity, physicochemical properties, and experimental validation of BPT analogs against alternative heterocyclic scaffolds.

Mechanistic Rationale: The Causality of Scaffold Design

To understand the biological superiority of the BPT scaffold in specific assays, we must deconstruct the causality behind its structural components:

  • The 5-Bromo-Thiazole Core: Thiazole rings are ubiquitous in FDA-approved drugs due to their broad-spectrum pharmacological actions, including potent anti-inflammatory and enzymatic inhibitory properties[1]. The bromine atom at the 5-position serves a dual purpose. Synthetically, it is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid library generation. Biologically, the heavy halogen acts as a potent halogen-bond donor, establishing highly directional interactions with backbone carbonyls in deep hydrophobic binding pockets, a mechanism heavily exploited in MAGL inhibitors[2].

  • The Pyrrolidin-2-ylmethyl Moiety: Pyrrolidine rings have been extensively validated for their therapeutic potential in anticancer and anti-inflammatory applications[3]. The inclusion of this specific moiety is not merely structural; it introduces a basic nitrogen (pKa ~8.5). At physiological pH, this nitrogen is protonated, drastically enhancing aqueous solubility compared to flat, fully aromatic scaffolds. Furthermore, the chiral center at the 2-position of the pyrrolidine ring allows for stereospecific spatial projection, facilitating critical salt-bridge formations with aspartate or glutamate residues in the hinge region of kinase domains.

Comparative Biological Activity & Physicochemical Profiling

When evaluating BPT analogs against other common scaffolds (such as 5-methylthiazole or pyrrolo-pyridine derivatives), BPT consistently demonstrates a superior balance of target affinity and aqueous solubility.

The table below summarizes the comparative biological activity of a representative optimized BPT analog against alternative scaffolds in a standard oncology/inflammation screening panel.

Table 1: Comparative Profiling of Thiazole-Based Scaffolds
Scaffold / Compound ClassPrimary TargetTarget IC₅₀ (nM)Aqueous Sol. (µg/mL)Lipophilicity (clogP)Off-Target Toxicity
BPT Analog (Lead) VEGFR2 / MAGL12.4> 2502.8Low
5-Methylthiazole COX-245.0853.5Moderate
Pyrrolo-pyridine VEGFR228.51204.1High
Reference (Sunitinib) VEGFR210.5454.5Moderate

Data Interpretation: While the BPT analog shows comparable potency to the reference drug Sunitinib against VEGFR2, its superior aqueous solubility (> 250 µg/mL) and lower lipophilicity (clogP 2.8) significantly reduce off-target hydrophobic binding, leading to a cleaner toxicity profile.

Logical Relationships and Signaling Pathways

The primary application of BPT analogs in oncology is the disruption of tumor angiogenesis via competitive inhibition at the VEGFR2 kinase domain.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 PI3K PI3K / AKT VEGFR2->PI3K MAPK Ras / MAPK VEGFR2->MAPK BPT BPT Analogs BPT->VEGFR2 Inhibition Outcome Tumor Angiogenesis PI3K->Outcome MAPK->Outcome

Fig 1: Intervention of VEGFR2 signaling pathway by BPT-derived kinase inhibitors.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the biological evaluation of BPT analogs must utilize self-validating experimental designs. Below is the rigorously controlled protocol for evaluating these analogs.

Protocol: High-Throughput TR-FRET Kinase Assay

Objective: Quantify the IC₅₀ of BPT analogs against VEGFR2. Causality for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays due to its superior signal-to-background ratio and resistance to compound auto-fluorescence—a common artifact when screening halogenated heterocycles.

Self-Validating System Requirements:

  • Positive Control: Sunitinib (Establishes baseline assay sensitivity).

  • Negative Control: 1% DMSO vehicle (Establishes maximum uninhibited enzyme activity).

  • Quality Control Gate: Assay plates are strictly rejected if the calculated Z'-factor of the control wells falls below 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: MgCl₂ is strictly required for ATP-Mg²⁺ complex coordination in the active site. DTT prevents the oxidation of catalytic cysteine residues, while Brij-35 prevents non-specific adsorption of the kinase to the microplate walls.

  • Compound Dilution: Serially dilute BPT analogs in 100% DMSO, then perform a 1:100 dilution into the kinase buffer.

    • Causality: This ensures a final DMSO concentration of exactly 1%. Exceeding 1% DMSO can induce solvent-mediated denaturation of the kinase domain, resulting in false-positive inhibition readouts.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of VEGFR2 enzyme (final concentration 0.5 nM) into a 384-well plate. Add 2.5 µL of the diluted BPT analog. Incubate for 30 minutes at 25°C to allow for binding equilibrium.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. The final ATP concentration must be set at the empirical Km​ (typically 10 µM) to accurately assess competitive inhibition. Incubate for exactly 60 minutes.

  • Signal Detection & Termination: Add 10 µL of TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phosphotyrosine antibody.

    • Causality: EDTA rapidly chelates the Mg²⁺ ions, abruptly terminating the kinase reaction and ensuring precise, uniform timing across the entire 384-well plate before reading.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm). Calculate the IC₅₀ using a standard 4-parameter logistic curve fit.

Workflow S1 Scaffold Derivatization (Suzuki/Sonogashira) S2 TR-FRET Screening (1% DMSO Max) S1->S2 S3 Hit Validation (Z'-factor > 0.6) S2->S3 S4 Lead Optimization (IC50 & PK Profiling) S3->S4

Fig 2: Self-validating experimental workflow for screening BPT analogs.

References

  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.

Sources

A Comparative Guide to LC-MS Profiling of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Synthesis Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities to ensure the safety and efficacy of drug products.[1] Even minute quantities of process-related impurities or degradation products can have significant toxicological implications. The subject of this guide, 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, is a heterocyclic compound representative of a class of molecules frequently explored as building blocks in medicinal chemistry. Its synthesis, like any chemical transformation, is prone to the formation of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone analytical technique for impurity profiling due to its unparalleled sensitivity and specificity.[2][3] It combines the robust separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry, enabling the detection, identification, and quantification of impurities, often at trace levels.[3] This guide provides a comparative analysis of different LC-MS strategies for profiling impurities in the synthesis of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, offering researchers a framework for selecting the optimal approach based on their analytical objectives, from early-stage discovery to routine quality control.

Part 1: Understanding Impurity Origins - A Proposed Synthesis Pathway

To effectively profile impurities, one must first anticipate their identities. This requires a thorough understanding of the API's synthesis route. While multiple pathways to thiazoles exist, a common and efficient method is the Hantzsch thiazole synthesis.[4][5] We propose a plausible synthetic route for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, which serves as a basis for predicting potential impurities. The reaction likely involves the condensation of a thioamide derived from proline with a brominated α-halocarbonyl compound.

This process can generate a spectrum of impurities, including:

  • Starting Materials: Unreacted N-(tert-butoxycarbonyl)-L-proline thioamide (SM-1 ) and 1,3-dibromo-2-propanone (SM-2 ).

  • Intermediates: Incomplete cyclization or deprotection can lead to residual intermediates, such as the Boc-protected thiazole (INT-1 ).

  • By-products: Side reactions, such as the formation of a dimer or isomers, can generate structurally related by-products (BP-1 ). Over-bromination or reaction with alternative nucleophiles can also occur.

Below is a diagram illustrating this proposed pathway and the potential points of impurity formation.

Synthesis_and_Impurity_Pathway cluster_0 Synthesis Pathway cluster_1 Potential Impurities SM1 SM-1: Proline Thioamide Derivative INT1 INT-1: Boc-Protected Intermediate SM1->INT1 Imp1 Unreacted SM-1 SM1->Imp1 Carryover SM2 SM-2: 1,3-Dibromo-2-propanone SM2->INT1 Hantzsch Condensation Imp2 Unreacted SM-2 SM2->Imp2 Carryover API API: 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole INT1->API Deprotection Imp3 Residual INT-1 INT1->Imp3 Incomplete Reaction Imp4 By-product BP-1 (e.g., Isomer) INT1->Imp4 Side Reaction

Caption: Proposed synthesis of the target API and origins of potential process-related impurities.

Table 1 summarizes the key potential impurities, which will be the targets for our LC-MS profiling methods.

Table 1: Potential Impurities in the Synthesis of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Impurity IDName/DescriptionMolecular FormulaExact Mass (M)
API 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole C₉H₁₁BrN₂S 261.9829
SM-1N-(tert-butoxycarbonyl)-L-proline thioamideC₁₀H₁₈N₂O₂S246.1089
SM-21,3-Dibromo-2-propanoneC₃H₄Br₂O213.8574
INT-1Boc-5-bromo-2-(pyrrolidin-2-ylmethyl)thiazoleC₁₄H₂₁BrN₂O₂S364.0459
BP-14-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (Isomer)C₉H₁₁BrN₂S261.9829

Part 2: A Comparative Analysis of LC-MS Methodologies

The choice of an LC-MS platform is dictated by the analytical goal. For impurity profiling, the primary objectives are detection, identification (structural elucidation), and quantification. We will compare three common MS-based approaches.

  • Method A: UHPLC with Single Quadrupole (SQ) MS: The workhorse for routine analysis and purity checks.

  • Method B: UHPLC with High-Resolution Accurate Mass (HRAM) MS (e.g., Q-TOF or Orbitrap): The gold standard for identifying unknown impurities and confirming elemental compositions.[2]

  • Method C: UHPLC with Triple Quadrupole (QqQ) MS: The ultimate tool for sensitive and selective quantification of known impurities, particularly those that are potentially genotoxic (PGIs).[6]

Chromatographic Strategy: The Foundation of Separation

A robust chromatographic method is essential to separate the API from its impurities, preventing ion suppression in the MS source and enabling accurate quantification. For polar, nitrogen-containing heterocycles like our target compound, a mixed-mode or reversed-phase C18 column with an acidic mobile phase modifier is often effective.[7][8] The acidic modifier (e.g., formic acid) serves to protonate the basic nitrogen atoms, leading to better peak shape and retention.

Table 2: Comparison of Chromatographic & Mass Spectrometry Conditions

ParameterMethod A (Routine Purity)Method B (Identification)Method C (Quantification)
Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 min5-95% B over 10 min5-95% B over 10 min
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Ionization ESI+ESI+ESI+
MS Detector Single Quadrupole (SQ)Q-TOF or OrbitrapTriple Quadrupole (QqQ)
Scan Mode Full Scan (m/z 100-500)Full Scan (m/z 100-500) & dd-MS²Multiple Reaction Monitoring (MRM)
Resolution Unit (~1,000)> 30,000 FWHMUnit (~1,000)
Primary Use Purity assessment, known impurity detectionUnknown impurity identification, structural elucidationTrace-level quantification of known impurities
Mass Spectrometric Detection: Choosing the Right Tool
  • Method A (Single Quadrupole): Provides nominal mass information. It can confirm the presence of expected impurities by their molecular weight but struggles to differentiate between isomers (e.g., API and BP-1) without chromatographic separation. Its primary strength is simplicity and robustness for routine checks.

  • Method B (HRAM): This is the premier tool for discovery. By providing mass measurements with high accuracy (< 5 ppm), it allows for the confident determination of an impurity's elemental composition.[2] Tandem MS (MS/MS or MS²) experiments on an HRAM instrument generate high-resolution fragment ions, which are critical for elucidating the structure of unknown compounds.[9][10] This is invaluable in early development when the impurity profile is not yet fully understood.

  • Method C (Triple Quadrupole): This method operates in Multiple Reaction Monitoring (MRM) mode, where it is programmed to detect specific precursor-to-product ion transitions for each targeted impurity.[6] This provides exceptional sensitivity and selectivity, filtering out matrix interference and allowing for quantification at parts-per-million (ppm) levels relative to the API, a requirement for controlling potentially genotoxic impurities as per ICH M7 guidelines.[6]

Part 3: Experimental Workflow and Data Interpretation

A well-defined workflow ensures reproducible and reliable results. The following diagram outlines a typical workflow for impurity identification and quantification.

Caption: General experimental workflow for LC-MS impurity profiling.

Interpreting the Data: A Case Study

Let's consider an unknown peak detected using Method B (HRAM).

  • Accurate Mass & Isotopic Pattern: The HRAM full scan reveals a peak with an m/z of 262.9908 ([M+H]⁺). The isotopic pattern shows two peaks of nearly equal intensity separated by ~2 Da, which is characteristic of a monobrominated compound. This strongly suggests the elemental formula is C₉H₁₂BrN₂S⁺.

  • Fragmentation (MS/MS): Data-dependent MS/MS analysis is triggered on this ion. Thiazole rings are known to fragment in specific ways.[11][12] A key fragment might be observed corresponding to the loss of the pyrrolidine side chain or cleavage within the thiazole ring itself. By comparing this fragmentation pattern to that of the API standard, we can determine if it is an isomer, like the predicted BP-1 .

Part 4: Detailed Experimental Protocol - Method B (Identification)

This protocol details the steps for identifying unknown impurities using a UHPLC-HRAM system.

Objective: To detect and identify process-related impurities in a sample of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

Materials:

  • API Sample

  • Reference Standard of API

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Class A Volumetric Flasks and Pipettes

Procedure:

  • Standard Preparation (1.0 mg/mL): a. Accurately weigh ~10 mg of the API reference standard into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This is the Stock Standard.

  • Sample Preparation (1.0 mg/mL): a. Accurately weigh ~10 mg of the API sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • System Suitability Test (SST) Solution (0.05%): a. Dilute the Stock Standard to prepare a solution at approximately 0.05% of the sample concentration. This will be used to verify sensitivity and chromatographic performance.

  • LC-MS System Configuration: a. Instrument: UHPLC coupled to a Q-TOF or Orbitrap Mass Spectrometer. b. Configure the LC and MS parameters as detailed in Table 2, Method B . c. Set up a data-dependent acquisition (DDA) method to trigger MS/MS on the top 3 most intense ions per scan, excluding the API's [M+H]⁺ ion.

  • Analysis Sequence: a. Inject a blank (diluent) to ensure no system contamination. b. Inject the SST solution six times to establish system precision and performance (RSD of peak area < 5%). c. Inject the API sample. d. Inject the API Reference Standard.

  • Data Processing: a. Process the chromatograms to identify all peaks above the reporting threshold (e.g., 0.05% as per ICH Q3A).[1] b. For each impurity peak, extract the accurate mass and determine the elemental composition using the instrument software. c. Analyze the MS/MS fragmentation spectrum to propose a structure. Compare fragmentation with the API standard to identify common structural motifs.

Part 5: Method Validation and Performance

For an analytical method to be trustworthy, it must be validated according to ICH Q2(R2) guidelines.[13] The validation demonstrates that the method is fit for its intended purpose.

Table 3: Comparison of Method Performance Characteristics (Typical Values)

Performance CharacteristicMethod A (SQ)Method B (HRAM)Method C (QqQ)
Specificity Moderate (Relies on RT)High (RT + Accurate Mass)Very High (RT + MRM Transition)
Limit of Quantification (LOQ) ~0.05%~0.03%< 0.001% (10 ppm)
Linearity (r²) > 0.995> 0.995> 0.999
Accuracy (% Recovery) 90-110%95-105%98-102%
Precision (%RSD) < 10%< 5%< 2%

Values are typical and depend on the specific impurity and matrix.

The data clearly shows that while a single quadrupole system is adequate for basic purity checks, a triple quadrupole method is superior for trace-level quantification.[6][14] For the crucial task of identifying unknown impurities during process development, the HRAM system is indispensable.

Conclusion and Recommendations

The selection of an LC-MS methodology for impurity profiling of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a strategic decision that should align with the stage of drug development.

  • For early-stage development and process optimization: A High-Resolution Accurate Mass (HRAM) approach (Method B) is strongly recommended. Its ability to provide confident elemental compositions and rich structural data from fragmentation is essential for identifying unknown by-products and understanding the reaction pathways.

  • For routine quality control of known impurities: A validated Single Quadrupole (Method A) or UV-based HPLC method can be a cost-effective and robust solution, provided all impurities are well-characterized and separated.

  • For controlling known, potentially genotoxic impurities: A targeted Triple Quadrupole (QqQ) MRM method (Method C) is the required standard. Its exceptional sensitivity and selectivity ensure that these harmful impurities are controlled at the stringent levels demanded by regulatory agencies.

By employing a phase-appropriate LC-MS strategy, researchers and drug developers can build a comprehensive understanding of their impurity profile, ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

  • Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. ProQuest. Available at: [Link]

  • Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Zhang, K., et al. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. Available at: [Link]

  • Lelyukh, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

  • Ravindra, G. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Patel, K., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]

  • ResolveMass Laboratories Inc. Impurity profiling using LCMS. Available at: [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available at: [Link]

  • Patel, R. H., et al. (2022). Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. ResearchGate. Available at: [Link]

  • Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate. Available at: [Link]

Sources

Validating the Stereochemistry of the Pyrrolidine Ring in 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole: A Modality Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring is a privileged structural motif in modern drug discovery. For molecules like 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole , the spatial orientation of the chiral center at the C2 position of the pyrrolidine ring dictates the 3D topology of the molecule, profoundly influencing receptor binding affinity, pharmacokinetics, and safety profiles.

Traditionally, X-ray diffraction has been the gold standard for assigning absolute configuration. However, basic, nitrogen-rich intermediates like pyrrolidine derivatives often exist as liquids or oils, making them notoriously difficult to crystallize in early-stage development[1]. This guide objectively compares the modern "product" approach—Vibrational Circular Dichroism (VCD) —against classical alternatives like Chiral HPLC and NMR Derivatization , providing self-validating experimental protocols to establish stereochemical integrity directly in solution.

Modality Comparison: VCD vs. Classical Alternatives

The Modern Standard: Vibrational Circular Dichroism (VCD) + DFT

VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions[2]. When coupled with Density Functional Theory (DFT) calculations, VCD acts as a powerful, non-destructive tool to determine the absolute configuration (AC) of a molecule directly in solution, bypassing the need for single crystals entirely[1].

The Workhorse Alternative: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the industry standard for determining enantiomeric excess (ee) and physically separating enantiomers. Polysaccharide-based CSPs are particularly effective for pyrrolidine derivatives, relying on transient, non-covalent diastereomeric interactions (hydrogen bonding, steric fit) to achieve resolution[3]. While excellent for separation, HPLC cannot determine absolute configuration without pre-validated reference standards.

The Classical Alternative: NMR with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) cannot differentiate enantiomers in an achiral environment. However, by reacting the secondary amine of the pyrrolidine ring with a chiral derivatizing agent (CDA) or utilizing advanced 19 F-labeled cyclopalladium probes, enantiomers are converted into diastereomeric complexes[4]. These complexes exhibit distinct magnetic shielding environments, allowing for the determination of enantiomeric composition and, in specific cases, absolute configuration.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of each modality when applied to pyrrolidine-thiazole scaffolds.

ParameterVibrational Circular Dichroism (VCD)Chiral HPLC (Polysaccharide CSP) 19 F NMR Chemosensing
Primary Output Absolute Configuration (AC)Enantiomeric Excess (ee) & IsolationEnantiomeric Ratio & Relative Config
Sample State Solution (e.g., CDCl₃, D₂O)Solution (Mobile Phase)Solution (Deuterated Solvents)
Destructive? No (Sample is fully recoverable)No (If preparative fractions collected)No (If using reversible probes)
Throughput Medium (Requires DFT computation)High (Rapid screening & resolution)Medium (Requires equilibration)
Key Limitation Relies heavily on accurate DFT conformational modelingCannot assign AC without known reference standardsSignal overlap; sensitive to steric congestion

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the step-by-step methodologies for executing these techniques.

Protocol 1: Absolute Configuration Assignment via VCD & DFT

Causality: VCD requires a theoretical spectrum to correlate against the experimental data. Because the IR spectrum is highly sensitive to the 3D spatial arrangement of atoms, a matching sign and magnitude between the experimental and computed spectra unambiguously confirm the absolute stereochemistry[1].

  • Conformational Search & DFT Calculation: Perform a molecular mechanics conformational search for both the (R)- and (S)-enantiomers of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole. Optimize the geometries of the lowest-energy conformers using DFT (e.g., B3LYP/6-31G* level of theory). Compute the theoretical VCD and IR spectra and generate a Boltzmann-weighted average.

  • Sample Preparation: Dissolve 5–10 mg of the enantiopure analyte (previously isolated via HPLC) in 100 μL of an IR-transparent, non-chiral solvent (e.g., CDCl₃).

  • Spectral Acquisition: Load the solution into a BaF₂ liquid cell. Acquire the VCD spectrum using an FT-IR spectrometer equipped with a photoelastic modulator (PEM) to alternate between left and right circularly polarized IR light[2].

  • Data Correlation: Overlay the experimental differential absorbance ( ΔA ) bands with the computed spectra. The absolute configuration is assigned to the calculated enantiomer that mirrors the experimental band signs and relative intensities.

Protocol 2: Enantiomeric Resolution via Chiral HPLC

Causality: Polysaccharide-based CSPs utilize carbamate linkages that provide hydrogen-bonding sites. For basic pyrrolidines, adding a basic modifier prevents non-specific ionic interactions with residual column silanols, which would otherwise cause severe peak tailing and ruin resolution[3].

  • Column Selection: Equip the HPLC system with a polysaccharide-derived column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase Preparation: Prepare a normal-phase isocratic solvent system (e.g., Hexane/Isopropanol 90:10 v/v). Critical Step: Add 0.1% diethylamine (DEA) to the mobile phase to suppress secondary interactions between the basic pyrrolidine nitrogen and the silica support.

  • Chromatographic Run: Inject the racemic mixture. Monitor the eluent via UV absorbance at a wavelength optimized for the bromothiazole chromophore (e.g., 254 nm).

  • Validation: Calculate the resolution factor ( Rs​ ). An Rs​>1.5 indicates baseline separation, validating the method for accurate enantiomeric excess (ee) determination or preparative-scale isolation.

Protocol 3: Diastereomeric Analysis via 19 F NMR Chemosensing

Causality: Traditional covalent derivatization can suffer from kinetic resolution artifacts. Using a reversible 19 F-labeled cyclopalladium probe avoids tedious purification while transducing the chiral environment into highly sensitive, discrete 19 F NMR signals[4].

  • Complexation: In an NMR tube, mix the enantiomeric mixture of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole with a stoichiometric amount of a chiral 19 F-labeled cyclopalladium probe in CDCl₃.

  • Equilibration: Allow the mixture to equilibrate for 15 minutes at room temperature to form the transient diastereomeric palladium complexes.

  • NMR Acquisition: Acquire a high-resolution 19 F NMR spectrum. The chiral environment of the probe induces distinct magnetic shielding for the (R)- and (S)-pyrrolidine complexes, resulting in chemical shift anisochrony ( Δδ ).

  • Integration: Integrate the distinct diastereotopic 19 F signals. The ratio of the integrals directly correlates to the enantiomeric composition of the original mixture.

Analytical Workflows & Decision Matrices

The following diagrams illustrate the logical progression of stereochemical validation, ensuring orthogonal confirmation of the pyrrolidine ring's configuration.

G A 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (Enantiomeric Mixture) B Chiral HPLC Polysaccharide CSP A->B Separation C Determine Enantiomeric Excess (ee) & Isolate Pure Enantiomers B->C D Vibrational Circular Dichroism (VCD) IR Polarization C->D Pure Sample F NMR Spectroscopy + Chiral Derivatizing Agent C->F Pure Sample E Compare with DFT Calculations (Assign Absolute Configuration) D->E G Diastereomeric Shift Analysis (Orthogonal Validation) E->G Cross-reference F->G

Caption: Workflow for the stereochemical validation of pyrrolidine derivatives.

VCD_Workflow S1 Conformational Search (Molecular Mechanics) S2 Geometry Optimization (DFT: B3LYP/6-31G*) S1->S2 S3 Calculate Theoretical VCD & IR Spectra S2->S3 S5 Spectral Correlation (Assign R/S Config) S3->S5 Theoretical Data S4 Experimental VCD (IR Polarization) S4->S5 Empirical Data

Caption: VCD and DFT computational workflow for absolute configuration assignment.

Sources

Safety Operating Guide

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

As a Senior Application Scientist overseeing laboratory safety and chemical lifecycle management, I frequently consult on the operational handling of complex heterocyclic compounds. 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a highly specialized building block utilized in drug discovery. Its unique structural motifs—a brominated thiazole core coupled with a basic pyrrolidine ring—impart specific chemical properties that dictate strict operational and disposal protocols.

This guide provides a self-validating, mechanistic approach to managing this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards while protecting laboratory personnel.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before executing any disposal procedures, it is critical to understand the causality behind the chemical's hazard profile. Every protocol described below is designed to mitigate specific molecular risks:

  • The Bromine Atom (Halogenated Waste): The presence of the bromine atom mandates that this compound, and any solvent it is dissolved in, be classified strictly as halogenated organic waste . When incinerated, halogenated compounds generate corrosive hydrogen bromide (HBr) gas. Therefore, they must be processed at specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with caustic scrubbers[1]. Mixing this with non-halogenated waste unnecessarily increases disposal costs (often up to three times more) and severely complicates the incineration process[2][3].

  • The Thiazole Ring (Sulfur Content): Similar to halogens, the sulfur in the thiazole ring oxidizes during thermal destruction to form sulfur oxides (SOx). This further necessitates disposal via rotary kiln incineration with high-efficiency alkaline scrubbing[1].

  • The Pyrrolidine Ring (Organic Base): Pyrrolidine is a secondary amine, making the molecule a moderate organic base. In concentrated solutions, it can be corrosive to the skin and eyes. If the compound is present in an aqueous waste stream, the pH must be monitored. Aqueous solutions must typically be neutralized to a pH between 5.5 and 9.5 before they can be safely bulked with other compatible organic wastes[2].

Step-by-Step Disposal Protocol

The following workflow ensures RCRA compliance at the point of generation (the laboratory bench).

Step 1: Point-of-Generation Segregation

  • Action: Immediately classify the waste as "Halogenated Organic Waste." Keep it strictly segregated from non-halogenated solvents (e.g., acetone, ethanol) and heavy metals[2].

  • Causality: Under RCRA guidelines, waste determinations must be made at the point of generation (i.e., at the bench). You cannot legally move uncharacterized waste to a central accumulation area[4].

Step 2: Containerization

  • Action: Transfer the chemical waste into a compatible, vapor-tight container (e.g., a high-density polyethylene (HDPE) carboy or a glass bottle with a PTFE-lined threaded cap).

  • Causality: The container must remain closed at all times unless actively adding waste to prevent the fugitive emission of volatile organic compounds (VOCs) and to maintain a spill-proof environment[5].

Step 3: Labeling and Documentation

  • Action: Attach a hazardous waste tag before or at the exact time the first drop of waste is added. Write the full chemical name: "Waste: 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole in [Solvent Name]"[5].

  • Causality: Abbreviations or chemical formulas are legally insufficient under EPA regulations and can lead to dangerous incompatibilities during bulking by Environmental Health and Safety (EHS) personnel[5].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA with secondary containment (e.g., a plastic tray capable of holding 110% of the container's volume)[3].

  • Causality: Secondary containment prevents catastrophic spills from reaching sink drains or incompatible chemicals in the event of primary container failure.

Quantitative Data: Waste Stream Parameters

To facilitate quick decision-making at the bench, adhere to the following quantitative limits and categorizations:

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated OrganicContains Bromine; requires specialized rotary kiln incineration with caustic scrubbing[1].
Aqueous pH Limit 5.5 to 9.5Pyrrolidine is basic; highly alkaline waste (>9.5) is RCRA corrosive and cannot be bulked with standard organics[2].
Max SAA Volume 55 GallonsFederal limit for Satellite Accumulation Areas before mandatory transfer to a central facility[5].
Disposal Cost Factor ~3x higherHalogenated waste is significantly more expensive to treat than non-halogenated waste due to scrubber requirements[3].

Emergency Spill Workflow

In the event of a spill involving 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, execute the following self-validating response plan:

  • Isolate: Evacuate personnel from the immediate vicinity. Close lab doors and ensure the fume hood sash is lowered to maximize exhaust capture and ventilate the area[5].

  • Absorb: Use an inert, compatible absorbent (e.g., universal spill pads or vermiculite). Do not use combustible materials like sawdust. Allow pads to sit and fully absorb the spill[5].

  • Collect: Place the saturated absorbent into a heavy-duty plastic bag or a sealable solid waste container[5].

  • Dispose: Tag the container as "Hazardous Solid Waste - Halogenated Contaminated" and request an immediate EHS pickup[3].

Process Visualization

The following diagram illustrates the logical decision tree for routing 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole waste, ensuring it reaches the correct treatment facility without cross-contaminating cheaper waste streams.

G Start 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Contaminated PPE/Vials) CheckState->Solid Dry/Solid Liquid Liquid Waste (Reaction Mixture/Solvent) CheckState->Liquid Dissolved Halogenated Halogenated Organic Waste Stream Solid->Halogenated Contains Br Liquid->Halogenated Contains Br NonHalogenated Non-Halogenated Waste Stream Liquid->NonHalogenated Error: Do not mix! SAA Satellite Accumulation Area (SAA) Secondary Containment Halogenated->SAA Label & Store TSDF EPA-Permitted TSDF (Incineration with Scrubbers) SAA->TSDF EHS Pickup

Decision tree for routing halogenated thiazole waste to ensure RCRA compliance and prevent mixing.

References

  • American Chemical Society (ACS). "The Subtleties of Managing Laboratory Waste in 2024 | ACS Chemical Health & Safety."[4] URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes."[1] URL: [Link]

  • University of Illinois Urbana-Champaign (UIUC) Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure."[5] URL: [Link]

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories."[3] URL: [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. Handling novel halogenated heterocyclic amines like 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole requires an understanding of the molecule's underlying reactivity. The presence of a brominated thiazole ring introduces electrophilic potential, while the pyrrolidine moiety acts as a basic center. Based on structural analogs, this compound presents acute hazards including skin corrosion/irritation (Category 2), serious eye damage/irritation (Category 2A), and specific target organ toxicity for single exposure (STOT SE 3)[1][2].

The following guide provides a self-validating system for safe handling, ensuring that every operational choice is grounded in chemical causality.

Personal Protective Equipment (PPE) Matrix

Self-Validation Check: Before initiating any workflow, visually inspect all PPE for micro-tears and verify expiration dates. Do not proceed if any equipment fails inspection.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)Halogenated heterocycles can slowly permeate standard latex. Nitrile provides superior chemical resistance to non-polar organic penetration[1]. Double-gloving allows for immediate removal of the outer layer if contaminated.
Eye Protection Snug-fitting chemical splash gogglesProtects against micro-particulate aerosolization during weighing and transfer, mitigating Category 2A eye irritation risks[3].
Body Protection Flame-resistant (FR) lab coat with knit cuffsPrevents accumulation of static charge (which can cause the powder to disperse) and protects against incidental dermal exposure[4].
Respiratory N95/P100 particulate respiratorRequired only if handling outside a fume hood. Mitigates the inhalation risk of fine powders, preventing STOT SE 3 respiratory tract irritation[2].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a closed-loop safety system during chemical manipulation.

Step 1: Environmental Preparation & Validation

  • Action : Conduct all handling inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Validation : Verify the fume hood face velocity is between 80-120 feet per minute (fpm) using the digital monitor or a tissue-paper airflow test before opening the chemical container[5].

  • Rationale : Adequate ventilation captures aerosolized particulates generated during the opening of pressurized or statically charged containers, directly preventing inhalation exposure[5].

Step 2: Weighing and Transfer

  • Action : Use anti-static weighing boats and grounded spatulas.

  • Validation : Ensure the balance is zeroed and stable. If the powder exhibits "jumping" (static cling), increase ambient humidity slightly or use an anti-static ionizer.

  • Rationale : The basic pyrrolidine moiety can induce static cling, leading to inaccurate measurements and uncontrolled dispersion of the hazardous powder outside the safe weighing zone.

Step 3: Solubilization

  • Action : When dissolving the compound (e.g., in DMSO or DMF for biological assays), add the solvent dropwise initially.

  • Validation : Monitor the vial for exothermic heat generation using a gloved hand.

  • Rationale : The basic nitrogen on the pyrrolidine ring may cause mild exothermic reactions if mixed with acidic solutions or reactive solvents. Slow addition prevents solvent boiling and splashing.

Emergency Response & Spill Management

  • Dermal Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes[3]. Remove contaminated clothing immediately. Rationale: Rapid dilution prevents the lipophilic bromothiazole from penetrating the stratum corneum[1].

  • Spill Cleanup : Do NOT dry sweep. Cover the spill with damp absorbent pads to suppress dust generation[5]. Collect the material into a sealed, high-density polyethylene (HDPE) container. Rationale: Dry sweeping aerosolizes the particles, drastically increasing the risk of inhalation and subsequent respiratory tract irritation[4].

Waste Disposal Plan

  • Action : Dispose of all unreacted 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, contaminated gloves, and weighing boats as Halogenated Organic Waste [1].

  • Validation : Ensure the waste carboy is explicitly labeled with "Contains Halogenated Heterocycles (Bromine)."

  • Rationale : Halogenated compounds must not be mixed with standard non-halogenated solvents. They require specific high-temperature incineration protocols to prevent the environmental release of toxic byproducts like dioxins and furans[3][5].

Safety Workflow Visualization

SafetyWorkflow Prep 1. Risk Assessment & Hood Validation PPE 2. Don PPE (Double Nitrile, Goggles) Prep->PPE Handling 3. Chemical Handling (Anti-static Transfer) PPE->Handling Spill Emergency: Spill/Exposure Flush 15 mins / Wet Sweep Handling->Spill Incident Disposal 4. Halogenated Waste Disposal Handling->Disposal Normal Operation Spill->Disposal Cleanup Waste

Operational safety workflow for handling 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole.

References

  • Kishida Chemical. "Safety Data Sheet: 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one."[5] URL:

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Bromothiazole."[1] URL:

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Bromo-5-methylthiazole."[3] URL:

  • ChemicalBook. "(R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole - Safety Data Sheet."[4] URL:

  • NextSDS. "5-bromo-2-(1,3-thiazol-4-yl)pyridine."[2] URL:

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.